Product packaging for Ferrous malate(Cat. No.:CAS No. 6916-77-4)

Ferrous malate

Cat. No.: B12707116
CAS No.: 6916-77-4
M. Wt: 187.92 g/mol
InChI Key: KRUJOKMDEHYPOP-UHFFFAOYSA-L
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Description

Ferrous malate (CAS# 20624-34-4) is a high-purity, research-grade iron salt of malic acid with the molecular formula C4H6FeO6 and a molecular weight of 205.93 g/mol . This compound serves as a critical molecular tool in various biochemical and cell culture applications, providing a bioavailable source of ferrous iron (Fe²⁺) . In research settings, this compound is valued for its role in studies involving cellular metabolism, given that the malate anion is a central metabolic intermediate in the citric acid cycle (Krebs cycle) and is reversibly converted to oxaloacetate by the enzyme malate dehydrogenase . Its applications extend to nutritional science research, where it is used to investigate iron deficiency and absorption, as well as in plant science to study micronutrient effects on development . This product is supplied as a powder and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. All products are highly pure, ensuring reliability and consistency in your experimental results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4FeO5 B12707116 Ferrous malate CAS No. 6916-77-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6916-77-4

Molecular Formula

C4H4FeO5

Molecular Weight

187.92 g/mol

IUPAC Name

2-hydroxybutanedioate;iron(2+)

InChI

InChI=1S/C4H6O5.Fe/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2

InChI Key

KRUJOKMDEHYPOP-UHFFFAOYSA-L

Canonical SMILES

C(C(C(=O)[O-])O)C(=O)[O-].[Fe+2]

Origin of Product

United States

Synthesis and Derivatization Methodologies of Ferrous Malate

Chemical Synthesis Pathways for Ferrous Malate (B86768) Production

The generation of ferrous malate, an iron(II) salt of malic acid, can be achieved through several distinct chemical synthesis routes. These methods primarily involve the reaction of an iron source with malic acid or its corresponding salts under controlled conditions to yield the desired product, often as a hydrated crystalline solid. The two principal pathways are the direct reaction between a ferrous salt and a malate species, and the reaction of elemental iron directly with malic acid.

A common and effective method for synthesizing this compound involves a double displacement reaction between a soluble ferrous salt and a malate salt. google.com This pathway allows for the formation of this compound, which can then be precipitated from the solution. google.com

A typical procedure involves reacting an aqueous solution of a ferrous salt, such as ferrous chloride or ferrous sulfate (B86663), with a solution containing a malate salt, like sodium malate. google.com For instance, a solution of sodium DL-malate can be reacted with a ferrous chloride solution. google.com The resulting this compound, often in the form of this compound trihydrate, crystallizes from the aqueous solution. google.com

The stoichiometry of the reactants is a critical parameter in the synthesis of this compound to ensure high yield and purity. The reaction between the ferrous ion (Fe²⁺) and the malate ion proceeds in a 1:1 molar ratio. google.com Therefore, using substantially stoichiometric proportions of the ferrous salt and the malate species is advantageous for maximizing the conversion to the final product. google.com

In a described industrial method, the concentrations of the reactant solutions are also controlled to optimize the process. For example, a sodium DL-malate solution containing approximately 25 to 40 weight percent of sodium malate is reacted with a ferrous chloride solution containing about 35 to 40 weight percent of ferrous chloride. google.com The simultaneous addition of both reactant solutions into the reaction vessel with agitation helps maintain control over the reaction conditions. google.com

Table 1: Reactant Concentration Parameters for this compound Synthesis

ReactantRecommended Concentration (by weight)Source
Sodium DL-malate25% - 40% google.com
Ferrous chloride35% - 40% google.com

Temperature and pH are crucial factors that significantly influence the efficiency of the reaction and the purity of the resulting this compound. The reaction temperature is typically maintained within a specific range to facilitate the reaction without promoting unwanted side reactions. For the reaction between sodium malate and ferrous chloride, a temperature between 20°C and 40°C is considered advantageous. google.com

Following the reaction, the temperature is often lowered to induce crystallization of the this compound product. google.com Cooling the solution to a temperature around 10°C decreases the solubility of the product, leading to a higher yield of the crystallized ferrous DL-malate or L-malate trihydrate. google.com The crystallized product is then typically filtered and dried under a vacuum to prevent oxidation. google.com

In an alternative approach where ferrous ammonium (B1175870) sulfate is used, the pH is adjusted using malic acid to a range of 3-4 to facilitate the formation of the desired iron complex. google.com The control of pH is essential as it can affect the speciation of both iron and malate in the solution, thereby influencing the reaction equilibrium and product formation. mdpi.comresearchgate.net

Table 2: Temperature Profile for this compound Synthesis via Direct Reaction

Process StepRecommended TemperaturePurposeSource
Reaction20°C - 40°CFacilitate reaction between ferrous and malate ions google.com
Crystallization~10°CDecrease solubility and increase product yield google.com
Drying (Vacuum Oven)35°C - 45°CRemove water of hydration google.com

An alternative synthesis pathway involves the direct reaction of elemental iron with an aqueous solution of malic acid. google.com This method avoids the introduction of other anions (like chloride or sulfate) from the iron salt, simplifying the purification process. The reaction produces this compound and hydrogen gas. mdpi.com

In this procedure, finely divided iron powder is added to a malic acid solution. google.com The use of pure iron powder is important to ensure the purity of the final product. google.com

To enhance the conversion rate of elemental iron to this compound, the reaction is typically carried out at elevated temperatures. A reaction temperature of approximately 90°C to 100°C is advantageous for this process. google.com Following the reaction, the solution is filtered to remove any unreacted iron powder. The filtrate is then concentrated, often by evaporation, to the point of incipient crystallization. google.com Subsequent cooling to a lower temperature, preferably around 10°C, promotes the crystallization of this compound trihydrate from the solution. google.com

The stoichiometric relationship for this reaction is one mole of malic acid to one mole of iron. google.com While using these proportions is beneficial, the desired product can still be formed with varying reactant ratios. google.com

Table 3: Optimized Conditions for Elemental Iron and Malic Acid Reaction

ParameterConditionRationaleSource
ReactantsPure iron powder (-100 U.S. mesh), Malic acid solutionDirect synthesis, high purity google.com
Reactant Ratio~1:1 molar (Iron:Malic Acid)Stoichiometrically advantageous google.com
Reaction Temperature90°C - 100°CTo facilitate the reaction google.com
Post-ReactionFiltration, Concentration, Cooling (~10°C)Isolate and crystallize product google.com

A critical aspect of synthesizing this compound is maintaining the iron in its ferrous (Fe²⁺) oxidation state. The Fe²⁺ ion is susceptible to oxidation to the ferric (Fe³⁺) state, especially at elevated temperatures and in the presence of oxygen. byu.edubyjus.com The formation of ferric ions is an undesirable side reaction that leads to impurities in the final product. byu.edu

To prevent this oxidation, the reaction is advantageously carried out under an inert atmosphere, such as nitrogen gas. google.com This practice minimizes the contact of the reaction mixture with atmospheric oxygen. Similarly, during the drying process, maintaining a nitrogen atmosphere or a vacuum is crucial to protect the final this compound product from oxidation. google.com The characteristic green color of the reaction solution can serve as a visual indicator that the iron is in the desired ferrous (II) oxidation state. google.com Studies on related iron carboxylates confirm that a reducing environment is key to preventing the formation of Fe(III) impurities. mdpi.com

Precipitation-Based Synthesis of Iron Malate Coordination Compounds

The synthesis of this compound, an iron(II) salt of malic acid, is commonly achieved through precipitation from an aqueous solution. google.comsmolecule.com This method involves the reaction between a source of ferrous ions and malate ions, leading to the formation of the sparingly soluble this compound which then precipitates. google.com One established procedure involves the reaction of a ferrous salt of a non-oxidizing acid, such as ferrous chloride, with an alkali metal or ammonium salt of malic acid, like sodium malate. google.com For optimal results, the reactants are typically used in substantially stoichiometric proportions. google.com The reaction is generally conducted with agitation while maintaining the temperature between 20°C and 40°C. google.comsmolecule.com

An alternative approach utilizes the direct reaction of fine iron powder with an aqueous solution of malic acid. google.com This reaction is advantageously carried out at an elevated temperature of approximately 90-100°C to facilitate the dissolution of the iron and its reaction with the acid. google.com Following the reaction, the solution is filtered to remove any unreacted iron before proceeding to crystallization. google.com

Synthesis Method Reactants Reaction Conditions Reference
Salt MetathesisFerrous chloride and Sodium malateAqueous solution, 20-40°C google.comsmolecule.com
Direct ReactionIron powder and Malic acidAqueous solution, 90-100°C google.com
Formation of Polymeric and Oligomeric Iron-Malate Structures

The interaction between iron ions and carboxylate ligands like malate can lead to the formation of not just simple monomeric salts, but also more complex polymeric and oligomeric structures. The stoichiometry of the reactants can significantly influence the resulting structure. For instance, in the closely related iron-citrate system, the ratio of the ligand to the metal ion determines whether mononuclear or dinuclear (oligomeric) complexes are formed, with an excess of the citrate (B86180) ligand favoring the formation of mononuclear species. scienceforecastoa.com This principle suggests that controlling the molar ratio of malic acid to the ferrous salt could be a key strategy in directing the synthesis towards either oligomeric or monomeric this compound products.

Furthermore, iron has been shown to catalyze polymerization reactions in other systems. For example, iron can catalyze the polymerization of catechol to form insoluble particles and soluble oligomers. researchgate.net This catalytic activity highlights the potential for iron-malate systems to form extended polymeric networks under specific conditions, although the direct synthesis of such polymers is not as extensively documented as for other iron complexes. The study of iron coordination compounds has identified a variety of dimeric and oligomeric derivatives, particularly with ligands like citrate that share structural similarities with malate. acs.org

Influence of Co-precipitants and Counterions on Product Characteristics

In precipitation-based syntheses, the choice of counterions and the presence of other substances in the solution can significantly affect the characteristics of the final product. When ferrous chloride is reacted with sodium malate, the primary counterions are sodium (Na⁺) and chloride (Cl⁻), which remain in the solution as soluble sodium chloride upon precipitation of this compound. google.com The efficiency of the precipitation and the purity of the resulting this compound depend on the effective separation of these soluble counterion salts.

The presence of other ions, which can act as co-precipitants, can alter the reaction pathway and product composition. Certain co-existing anions may compete with malate for coordination sites on the ferrous ion or form co-precipitates. mdpi.com For example, ions like phosphate (B84403) (PO₄³⁻) can form insoluble iron phosphate minerals, while carbonate (CO₃²⁻) can co-precipitate with ferrous ions as ferrous carbonate (FeCO₃). mdpi.com In one documented synthesis of a mixed-ligand iron complex, the use of calcium hydroxide (B78521) as a reagent led to the co-precipitation of calcium sulfate, which had to be removed through filtration to isolate the desired iron sucrate-malate product. google.com The pH of the solution, which is influenced by the starting materials and any added acids or bases, is also a critical factor, as it affects the solubility of ferrous hydroxide and the speciation of the malate ligand. researchgate.net

Factor Influence on Synthesis Example Reference
Counterions Form soluble byproducts that must be separated.Na⁺ and Cl⁻ form soluble NaCl. google.com
Co-precipitants Can compete for Fe²⁺ or form separate precipitates.Calcium sulfate precipitates when calcium hydroxide is used. google.com
Anions Can form complexes or insoluble salts with iron.Phosphate (PO₄³⁻) can form Fe-PO₄³⁻ minerals. mdpi.com
pH Affects solubility and speciation of reactants.Precipitation of phenols by ferric chloride is highly pH-dependent. researchgate.net

Crystallization Techniques for this compound Hydrates

This compound is often isolated in a hydrated crystalline form, most commonly as this compound trihydrate (Fe(C₄H₄O₅)·3H₂O). google.com The formation of these crystals from an aqueous solution is a critical step in obtaining a pure, stable product. google.com Crystallization is driven by creating a supersaturated solution, from which the solid compound can precipitate in an ordered, crystalline lattice. mt.com

Controlled Cooling and Solvent Evaporation Methods

Two primary techniques used to achieve the supersaturation necessary for the crystallization of this compound trihydrate are solvent evaporation and controlled cooling. google.com

Solvent Evaporation: This method involves heating the aqueous solution to remove a portion of the solvent (water). mt.comalaquainc.com In a typical procedure for this compound synthesis, the reaction solution is concentrated by evaporation until it reaches a state of incipient crystallization, often reducing the volume to about one-third of the original. google.com This process increases the concentration of the this compound solute beyond its solubility limit, thereby inducing crystallization. mt.com

Controlled Cooling: After concentration, the solution is cooled in a controlled manner. google.com Lowering the temperature decreases the solubility of this compound, further promoting the formation of a supersaturated state and causing the crystals to precipitate out of the solution. google.commt.com For the synthesis of this compound trihydrate, cooling the concentrated solution to a temperature between 10°C and 50°C is effective, with a higher yield often obtained at the lower end of this range, around 10°C, due to the product's decreased solubility. google.com The rate of cooling is a critical parameter, as it influences the balance between crystal nucleation and growth, ultimately determining the size distribution of the final crystalline product. mt.com

Technique Principle Application to this compound Reference
Solvent Evaporation Increases solute concentration by removing solvent.Solution is evaporated to about one-third of its volume. google.com
Controlled Cooling Decreases solute solubility by lowering temperature.Concentrated solution is cooled to 10-50°C to precipitate crystals. google.com

Isolation and Purification Strategies for Crystalline this compound Trihydrate

Once crystallization has occurred, the solid product must be isolated from the mother liquor and purified. The initial step in isolation is typically filtration, where the precipitated this compound trihydrate crystals are separated from the aqueous solution containing soluble byproducts and unreacted starting materials. google.com

To ensure the purity and stability of the final product, the isolated crystals are washed and dried under specific conditions. google.com Drying is a crucial step, as residual moisture can affect the stability of the compound. For this compound trihydrate, drying is performed in a vacuum oven at a controlled temperature, for instance around 35°C. google.com Critically, this process is carried out under an inert atmosphere, such as nitrogen gas, to prevent the oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) state, which would result in an impure product. google.com

For further purification, recrystallization can be employed. mt.com This technique involves dissolving the crystalline product in a suitable solvent at an elevated temperature and then allowing it to re-crystallize upon cooling. mt.comgoogle.com This process can effectively remove impurities that may have been trapped in the crystal lattice during the initial precipitation.

Exploration of this compound Analogues and Novel Derivatives

Research into iron coordination chemistry extends to the synthesis of analogues and derivatives of this compound, exploring how modifications to the ligand structure or the coordination environment of the iron center affect the compound's properties. These explorations can involve creating mixed-ligand complexes, organometallic compounds, or derivatives inspired by natural iron-chelating molecules.

One example of a this compound analogue is iron(II) sucrate-malate, a mixed-ligand complex synthesized using sucrose (B13894) and malic acid. google.com The synthesis involves creating a calcium-sucrate solution, adding a ferrous salt, and then neutralizing the system with malic acid. google.com This creates a complex where the iron(II) ion is coordinated by both sucrate and malate ligands.

The development of novel organometallic iron compounds represents another avenue of derivatization. Ferrocene (B1249389), a stable organometallic compound containing an iron atom sandwiched between two cyclopentadienyl (B1206354) rings, serves as a foundational structure for numerous derivatives. mdpi.com Synthetic strategies such as Friedel-Crafts acylation and Clemmensen reduction have been used to create a variety of substituted ferrocene analogues. mdpi.com While structurally different from this compound, these ferrocene derivatives illustrate the versatility of iron in forming stable complexes with organic moieties, including the synthesis of ferrocene-chloroquine analogues with specific biological applications. mdpi.comnih.gov

Furthermore, the influence of other ligands on the coordination sphere of iron has been studied. For example, the presence of cyanide can have a major effect on the carbonylation of ferrous salts in the presence of sulfur ligands, leading to the formation of Fe-SR-CN-CO centers. illinois.edu This demonstrates that the introduction of different functional groups can lead to novel ferrous derivatives with unique structural and electronic properties.

Synthesis of Ferrous-Sugar-Carboxylate Complexes (e.g., Ferrous Sucrate-Malate)

The synthesis of ferrous-sugar-carboxylate complexes, such as ferrous sucrate-malate, involves a multi-step process designed to create a stable, soluble iron complex. google.com This method is particularly noted for its use in fortifying beverages, where taste and stability are crucial. google.com

A representative synthesis for Iron (II) Sucrate-Malate is detailed in the following steps:

Preparation of Calcium-Sucrate Solution : Sucrose is completely dissolved in water. Subsequently, calcium hydroxide is added to the solution, and the mixture is stirred. Any resulting cloudiness is removed by filtration, yielding a clear calcium-sucrate solution. google.com

Introduction of Iron : To the calcium-sucrate solution, ferrous ammonium sulfate is added. The container is sealed to maintain an airtight environment, which is crucial for keeping the iron in its ferrous (Fe²⁺) oxidation state, identifiable by a green color. google.com

Neutralization and Complex Formation : Malic acid is then added to the mixture in batches. This step neutralizes the solution to a pH of approximately 3-4 and facilitates the formation of the desired iron sucrate-malate complex. google.com

Final Processing : The resulting precipitate, primarily calcium sulfate, is removed by filtration. The remaining solution contains the ferrous sucrate-malate. This solution can be used in its liquid form or be freeze-dried to produce a powder. google.com

This synthetic approach can be varied by substituting the calcium hydroxide with other bases like potassium hydroxide, or by using other sugars such as fructose (B13574) to create analogous complexes like iron (II) fructate-malate. google.comgoogle.com The resulting complexes are noted for being organoleptically acceptable, particularly in citrus beverages. google.com

Table 1: Reactants for Ferrous Sucrate-Malate Synthesis This table is interactive. You can sort and filter the data.

Reactant Chemical Formula Role in Synthesis
Sucrose C₁₂H₂₂O₁₁ Sugar component of the complex
Water H₂O Solvent
Calcium Hydroxide Ca(OH)₂ Creates calcium-sucrate intermediate
Ferrous Ammonium Sulfate Fe(NH₄)₂(SO₄)₂ Source of ferrous (Fe²⁺) ions

Preparation of Mixed-Metal Iron-Malate Clusters (e.g., Iron-Vanadium Malates)

The preparation of mixed-metal iron-malate clusters represents a sophisticated area of coordination chemistry, leading to the formation of complex, high-nuclearity structures. An example is the synthesis of an octanuclear iron-vanadium malate cluster, which is achieved through a self-assembly process in an aqueous medium. researchgate.netacs.org

The synthesis of the isolated octanuclear iron-vanadium malate, specifically (NH₄)₃(CH₃NH₃)₃[Feᴵᴵᴵ₂Vᴵⱽ₂Vⱽ₄O₁₁(mal)₆]·7.5H₂O, and its derivatives demonstrates this process. researchgate.netacs.org The core of this structure is the cluster anion [Fe₂V₆O₁₁(mal)₆]⁶⁻, which features an iron bicapped-triangular-prismatic geometry. researchgate.netacs.org

Key aspects of the synthesis include:

Self-Assembly in Water : The components are brought together in water, where they self-assemble into the complex cluster structure. researchgate.netacs.org

Formation of Isostructural Frameworks : The primary cluster anion can be bridged by divalent metal hydrates (where M = Fe, Cu, Zn) to construct isostructural metal-organic frameworks (MOFs). researchgate.netacs.org This results in a family of related metal hydrates. researchgate.net

Mixed-Valence States : The resulting clusters contain vanadium in mixed-valence states (V⁴⁺ and V⁵⁺) and iron in the ferric (Fe³⁺) state within the primary cluster. researchgate.netacs.org In the extended framework of the iron hydrate (B1144303) (2-Fe), a bridging Fe²⁺ ion is also present. acs.org

These synthetic methods highlight the versatility of malate as a ligand in creating complex, functional inorganic materials. The resulting iron-vanadium malate clusters exhibit interesting magnetic properties and have hydrophilic channels, showing a notable affinity for adsorbing oxygen compared to other gases like nitrogen, hydrogen, carbon dioxide, and methane (B114726) at room temperature. acs.org

Advanced Spectroscopic and Analytical Characterization of Ferrous Malate Complexes

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful probe of molecular structure by identifying the vibrational modes of functional groups within the complex. These techniques are particularly sensitive to changes in bond strength and symmetry upon coordination of the malate (B86768) ligand to the ferrous (Fe²⁺) ion.

Infrared spectroscopy is instrumental in elucidating how the malate ligand binds to the iron center. The coordination of the carboxylate groups of malate to the Fe²⁺ ion induces significant shifts in their characteristic vibrational frequencies compared to the free ligand. In studies of iron malate, the free C=O stretching vibration, typically observed around 1730 cm⁻¹, disappears upon complexation. akjournals.com It is replaced by two distinct, strong bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group. akjournals.com

The asymmetric stretching band (νₐₛ(OCO)) for iron malate appears in the region of 1590–1550 cm⁻¹, while the symmetric stretching band (νₛ(OCO)) is found between 1401–1382 cm⁻¹. akjournals.com The energy separation (Δν) between these two bands (Δν = νₐₛ - νₛ) provides critical information about the coordination mode of the carboxylate group. For comparison, in Fe(III)-EDTA complexes, which also feature iron-carboxylate bonds, the Δν value for monodentate coordinating groups is significantly larger than for ionic carboxylate groups, confirming the formation of a coordinate bond. conicet.gov.ar The presence of broad absorption bands in the 3600–2700 cm⁻¹ region is indicative of the O-H stretching frequencies from water molecules, which may be part of the coordination sphere or present as water of crystallization. akjournals.com

Table 1: Characteristic IR Frequencies for Ferrous Malate Complexation

Vibrational ModeFree Ligand (Malic Acid/Malate) Frequency (cm⁻¹)Coordinated Ligand (this compound) Frequency (cm⁻¹)Interpretation
ν(C=O) of Carboxylic Acid~1730AbsentDisappearance confirms deprotonation and coordination of the carboxyl group. akjournals.com
νₐₛ(COO⁻) Asymmetric Stretch-1590 - 1550Formation of a metal-carboxylate bond. akjournals.com
νₛ(COO⁻) Symmetric Stretch-1401 - 1382Formation of a metal-carboxylate bond. akjournals.com
ν(O-H) of H₂O/OH-3600 - 2700 (Broad)Indicates the presence of coordinated or lattice water molecules. akjournals.com

Raman spectroscopy is complementary to IR spectroscopy and is particularly effective for examining the low-frequency vibrations characteristic of metal-oxygen (Fe-O) bonds. While IR spectroscopy is based on changes in dipole moment, Raman spectroscopy relies on changes in polarizability, making it highly sensitive to the symmetric vibrations of the Fe-O coordination sphere. nih.gov The technique provides a distinct "fingerprint" of the complex, allowing for the identification of specific structural features.

In spectra of related iron-containing compounds, Fe-O stretching vibrations are typically observed in the low-frequency region below 400 cm⁻¹. nasa.govrruff.info For iron oxides, characteristic Raman bands appear at approximately 306, 538, and 670 cm⁻¹. chemrxiv.org In ferrous sulfate (B86663) hydrates, Raman spectra reveal the fundamental vibrational modes of the sulfate tetrahedra and the O-H modes of structural water. mdpi.com For this compound, one would expect to observe distinct bands corresponding to the Fe-O stretching modes from both the carboxylate and hydroxyl moieties of the malate ligand. The analysis of these modes can help determine the coordination geometry around the iron center. nih.gov The comparison of the Raman spectrum of the complex with that of the free malate ligand reveals shifts and the appearance of new bands that are diagnostic of complex formation. scirp.org

Table 2: Expected Raman Active Modes for this compound

Vibrational ModeApproximate Frequency Range (cm⁻¹)Structural Information
Fe-O Stretch (Carboxylate)200 - 400Direct evidence of the metal-ligand bond; sensitive to coordination geometry. nasa.govrruff.info
Fe-O Stretch (Hydroxyl)200 - 400Confirmation of the hydroxyl group's participation in coordination.
COO⁻ Bending/Rocking600 - 900Fingerprint region of the coordinated malate ligand. scirp.org
C-C, C-O Stretching900 - 1200Vibrations of the malate carbon backbone, which are perturbed upon chelation. scirp.org

Electronic Spectroscopy and Redox State Determination

Electronic spectroscopy provides direct information about the d-orbitals of the iron center, its oxidation state (redox state), and the nature of electronic transitions within the complex. Techniques like UV-Visible and Electron Paramagnetic Resonance spectroscopy are crucial for defining the electronic structure of the this compound complex.

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions between molecular orbitals. For high-spin ferrous (Fe²⁺) complexes, which have a d⁶ electron configuration, the electronic transitions between d-orbitals (d-d transitions) are spin-forbidden. nih.gov Consequently, these transitions are very weak (molar absorptivity, ε ~ 10 M⁻¹cm⁻¹) and typically occur in the near-infrared (NIR) region (12,000–4,000 cm⁻¹ or ~830-2500 nm), where they can be obscured by vibrational overtones from the solvent or ligand. nih.gov For a high-spin Fe²⁺ ion in an octahedral field, a single spin-allowed transition (⁵T₂g → ⁵E₉) is expected. nih.gov

More intense bands in the UV or visible region for this compound are likely to be charge-transfer bands, involving the transfer of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). UV-Vis spectroscopy is highly effective for monitoring the formation of the complex in solution. Studies on the related Fe(III)-malate system show the appearance of new absorption bands upon complexation, allowing for the determination of stoichiometry and stability constants. researchgate.netresearchgate.net Although the specific transitions differ, the principle of using spectral changes to monitor the binding of malate to iron is directly applicable.

Table 3: Expected Electronic Transitions for High-Spin Octahedral Fe(II) Complexes

Transition TypeEnergy RegionIntensity (ε, M⁻¹cm⁻¹)Description
d-d (⁵T₂g → ⁵E₉)Near-Infrared (NIR)Weak (~10)Spin-allowed but parity-forbidden transition between d-orbitals. nih.gov
Charge Transfer (LMCT/MLCT)UV / VisibleStrong (>1000)Electron transfer between ligand and metal orbitals; sensitive to redox state.

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, making it highly suitable for studying paramagnetic metal centers like iron. However, high-spin ferrous iron (Fe²⁺, d⁶) is an integer-spin (S=2) non-Kramers ion. nationalmaglab.org Due to large zero-field splitting (ZFS) of the spin levels, which can be tens of cm⁻¹, high-spin Fe²⁺ complexes are typically "EPR silent" when using conventional X-band (~9.5 GHz) spectrometers. nationalmaglab.orgnih.gov

The detection and characterization of the Fe²⁺ center in this compound require advanced EPR techniques, such as high-frequency and high-field EPR (HFEPR). nationalmaglab.org HFEPR utilizes much higher microwave frequencies (e.g., >100 GHz) and magnetic fields, which can overcome the large ZFS and induce observable transitions between the spin sublevels. nationalmaglab.org Analysis of the resulting spectra allows for the precise determination of the spin Hamiltonian parameters, including the axial (D) and rhombic (E) ZFS parameters and the g-values. These parameters provide a detailed description of the electronic ground state and the symmetry of the ligand field around the iron ion. For instance, detailed HFEPR studies on the model complex [Fe(H₂O)₆]SiF₆ have successfully determined these parameters with high accuracy. nationalmaglab.org

Table 4: Representative Spin Hamiltonian Parameters for a High-Spin Fe(II) Complex

ParameterTypical Value (for [Fe(H₂O)₆]²⁺)Significance
Spin State (S)2Characteristic of high-spin Fe(II). nationalmaglab.org
Axial ZFS (D)+11.95 cm⁻¹Measures the axial distortion from perfect octahedral symmetry. nationalmaglab.org
Rhombic ZFS (E)0.658 cm⁻¹Measures the rhombic (in-plane) distortion. nationalmaglab.org
g-tensorg = [2.099, 2.151, 1.997]Reflects the interaction of the electron spin with the magnetic field. nationalmaglab.org
Note: These parameters are for the model aqua complex and would vary for this compound depending on the precise coordination environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds (pNMR) is a specialized but powerful tool for probing the structure and dynamics of complexes like this compound in solution. The presence of the paramagnetic Fe²⁺ center has profound effects on the NMR spectrum. du.ac.inosti.gov These effects, while complicating the spectrum, also provide unique structural information that is not accessible for diamagnetic analogues.

The primary effects are a massive spread of chemical shifts (often over 200 ppm) and significant broadening of the resonance signals for nuclei close to the paramagnetic center. du.ac.in The paramagnetic contribution to the chemical shift (the paramagnetic shift) arises from two main sources: the contact shift and the pseudocontact shift. cecam.org

Contact Shift: Results from the delocalization of unpaired electron spin density from the metal onto the ligand nuclei through the chemical bonds. It provides information on the covalent character of the metal-ligand bond. cecam.org

Pseudocontact Shift (PCS): A through-space dipolar interaction between the electron spin and the nuclear spin. The PCS is dependent on the distance and angle of the nucleus relative to the metal ion and the anisotropy of the magnetic susceptibility, providing long-range structural constraints. nih.gov

Additionally, the paramagnetic center dramatically increases the relaxation rates of nearby nuclei, an effect known as Paramagnetic Relaxation Enhancement (PRE). nih.gov The PRE is proportional to 1/r⁶, where r is the distance between the nucleus and the iron center, making it an excellent tool for measuring metal-nucleus distances up to ~35 Å. nih.gov By measuring these paramagnetic effects (PCS and PRE) for various nuclei in the malate ligand, it is possible to map the three-dimensional structure and orientation of the ligand relative to the iron center in solution.

Table 5: Paramagnetic Effects in NMR of this compound

EffectOriginDependenceStructural Information Derived
Contact ShiftThrough-bond spin delocalization. cecam.orgBonding pathway, dihedral angles.Covalent character of Fe-O bond, ligand conformation. cecam.org
Pseudocontact Shift (PCS)Through-space dipolar coupling. nih.govDistance (1/r³) and angular position. nih.govLong-range distances and angles; global fold of the ligand.
Paramagnetic Relaxation Enhancement (PRE)Through-space dipolar relaxation. nih.govDistance (1/r⁶). nih.govPrecise metal-nucleus distance measurements.

Mass Spectrometry for Molecular Identification and Speciation

Mass spectrometry serves as a powerful tool for the detailed investigation of this compound complexes, offering insights into their molecular weight, elemental composition, and the distribution of different species in a sample.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and non-volatile molecules like metal-organic complexes in solution. For this compound, ESI-MS allows for the transfer of the iron-malate complexes from the liquid phase to the gas phase with minimal fragmentation, enabling the identification of the intact complex ions.

In research, ESI-MS is often coupled with high-resolution mass analyzers, such as Orbitrap or time-of-flight (TOF) instruments. This combination provides high mass accuracy (typically within ±1 ppm), which facilitates the confident identification of individual iron-malate species based on their exact molecular mass. nih.gov The technique is sensitive to the various coordination modes and stoichiometries that may exist in solution. For instance, in studies of iron complexes with organic acids like malate and citrate (B86180), ESI-MS has been instrumental in identifying numerous and novel complexes of iron(II) and iron(III). nih.gov

The fragmentation patterns observed in tandem mass spectrometry (MS/MS or MSⁿ) experiments can further provide structural information about the complexes, such as the connectivity between the iron center and the malate ligand. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting metals at trace and ultra-trace concentrations, often at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level. nih.gov In the context of this compound, ICP-MS is the premier method for the precise quantification of the total iron content.

The sample is introduced into a high-temperature argon plasma (around 6,000-10,000 K), which atomizes and ionizes the iron atoms. These ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio. By measuring the specific isotopes of iron (e.g., ⁵⁶Fe and ⁵⁷Fe), ICP-MS provides an accurate and precise determination of the iron concentration in a given sample. crystallography.net This technique is crucial for verifying the stoichiometry of synthesized this compound and for quality control in its production.

When coupled with a separation technique like liquid chromatography, ICP-MS can act as an element-specific detector to quantify the iron present in different complexed forms. crystallography.net

The quantitative analysis of labile low-molecular-weight iron complexes like this compound is challenging due to dynamic equilibria and potential interactions with analytical instrumentation. capes.gov.br A sophisticated approach to overcome these challenges is the use of isotope-dilution analysis coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) and dual mass spectrometric detection (ESI-MS and ICP-MS). capes.gov.bracs.org

This method involves the addition of a known amount of an iron isotope (e.g., ⁵⁷Fe or ⁵⁸Fe) to the sample. capes.gov.bracs.org This "spike" equilibrates with the naturally occurring iron (predominantly ⁵⁶Fe) in the sample, forming isotopically labeled versions of the iron-malate complexes that act as internal standards. capes.gov.br

HILIC is employed for the separation of these polar complexes. capes.gov.br The eluent from the HILIC column can be split and directed to both an ESI-MS and an ICP-MS detector. nih.govcapes.gov.br

HILIC-ICP-MS: The ICP-MS measures the ratio of the iron isotopes (e.g., ⁵⁷Fe/⁵⁶Fe) in the separated chromatographic peaks. This ratio allows for the precise quantification of the iron in each specific malate complex, correcting for any degradation or loss during the separation process. acs.org

HILIC-ESI-MS: The ESI-MS provides the molecular identity of the corresponding iron-malate complexes based on their mass-to-charge ratios. capes.gov.br

This dual-detection strategy allows for the accurate quantitative speciation of various iron-malate complexes present in a sample. Research has successfully applied this technique to quantify mixed-ligand iron complexes with malate and citrate in complex matrices like coconut water. capes.gov.bracs.org

TechniqueAnalyte InformationKey Findings for Iron-Malate Systems
ESI-MS Molecular identification of intact complexesEnables identification of various Fe(II)-malate and Fe(III)-malate species in solution. nih.gov
ICP-MS Total elemental iron concentrationProvides highly accurate and sensitive quantification of iron. nih.gov
HILIC-MS Quantitative speciation of complexesAllows for the separation and quantification of individual iron-malate complexes using isotope dilution. capes.gov.bracs.org

X-ray Diffraction (XRD) for Crystalline and Amorphous Structural Analysis

X-ray diffraction is a fundamental technique for investigating the atomic and molecular structure of materials. It can distinguish between crystalline solids, which have a regular, repeating atomic arrangement, and amorphous solids, which lack long-range order.

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to identify crystalline phases and assess the degree of crystallinity of a solid sample. ncats.io A powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern—a plot of diffracted intensity versus the diffraction angle (2θ)—is recorded. This pattern serves as a unique "fingerprint" for a specific crystalline compound. acs.org

For a crystalline sample of this compound, the PXRD pattern would exhibit a series of sharp peaks at characteristic 2θ angles. The positions and relative intensities of these peaks could be compared to a reference database, such as the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD), to confirm the phase identity. However, specific, publicly available experimental powder XRD patterns for this compound are not readily found in major databases. In studies of other ferrous compounds like ferrous sulfate and ferrous fumarate (B1241708), PXRD has been effectively used to distinguish between them and identify the specific hydrate (B1144303) forms present. nih.gov

Hypothetical Powder X-ray Diffraction Data for a Crystalline this compound Sample This table is a hypothetical representation of what PXRD data could look like, as specific experimental data for this compound is not available in the searched literature.

2θ (degrees) d-spacing (Å) Relative Intensity (%) Miller Indices (hkl)
12.5 7.08 80 (100)
18.8 4.72 100 (110)
25.2 3.53 65 (200)
31.5 2.84 40 (211)

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystal. govinfo.gov This technique requires a single, high-quality crystal of the compound, typically between 30 and 300 microns in size. govinfo.gov

By analyzing the diffraction pattern produced when a single crystal is rotated in an X-ray beam, researchers can determine the unit cell dimensions (the basic repeating block of the crystal), the space group (describing the crystal's symmetry), and the exact coordinates of every atom in the structure. govinfo.gov This information allows for the precise calculation of bond lengths, bond angles, and intermolecular interactions.

While the crystal structures of other malate-containing compounds, such as creatininium malate, have been solved using SC-XRD, no published single-crystal structure for this compound could be located in the primary crystallographic databases. nih.gov If a suitable crystal of this compound were to be grown and analyzed, SC-XRD would provide definitive information on the coordination geometry of the Fe²⁺ ion, how the malate ligand binds to the iron (e.g., monodentate, bidentate), and how the individual this compound units pack together to form the crystal lattice.

Hypothetical Single-Crystal Data for this compound This table presents hypothetical crystallographic data that could be obtained from an SC-XRD experiment.

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.95
b (Å) 6.63
c (Å) 15.16
β (°) 101.87
Volume (ų) 1077.8

Thermal Analysis Techniques for Decomposition Pathways

Thermal analysis methods are crucial for understanding the thermal stability, hydration state, and decomposition of metal complexes. By subjecting a material to a controlled temperature program, these techniques can elucidate the physical and chemical changes that occur upon heating.

Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. beilstein-journals.org This method is particularly useful for determining the hydration state and decomposition pattern of compounds like this compound. rsc.orgmdpi.com

Based on the behavior of similar iron(II) carboxylate complexes, a representative TGA profile for a hypothetical hydrated this compound (FeC₄H₄O₅·nH₂O) can be proposed. The initial step would involve the loss of 'n' molecules of water. The second major mass loss would correspond to the decomposition of the malate ligand.

Table 1: Representative TGA Data for a Hypothetical Hydrated this compound

Temperature Range (°C)Mass Loss (%)Assignment
50 - 150Variable (depends on 'n')Dehydration (Loss of water molecules)
200 - 400SignificantDecomposition of the malate ligand
> 400-Formation of iron oxide residue

This table is illustrative and based on the known thermal behavior of similar iron(II) carboxylate complexes.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. sciengine.comtorontech.com DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. researchgate.netresearchgate.net

Specific DSC data for this compound is not widely published. However, the DSC curve of a hydrated metal complex would be expected to show an endothermic peak corresponding to the energy absorbed to remove the water of hydration. researchgate.net This would be followed by further endothermic or exothermic peaks at higher temperatures associated with the decomposition of the complex. beilstein-journals.org For example, the DSC analysis of iron(II) fumarate, another iron(II) carboxylate, reveals distinct thermal events corresponding to its decomposition. researchgate.net

Table 2: Expected Thermal Transitions for this compound in DSC Analysis

Temperature Range (°C)Thermal EventDescription
100 - 200EndothermDehydration
> 250Endotherm/ExothermDecomposition of the organic moiety

This table presents expected transitions based on the principles of DSC and data from analogous compounds.

Electrochemical Characterization using Voltammetric Techniques

Voltammetric methods are powerful electrochemical techniques used to study the redox behavior of metal complexes in solution. These techniques provide information on the stability and reversibility of redox processes.

The electrochemical behavior of iron-malate complexes has been investigated using voltammetric techniques, revealing multiple redox processes. In a study of iron(III)-malate complexes in a 0.55 mol L⁻¹ NaCl solution over a pH range of 4.5 to 11, three distinct redox processes were identified at approximately -0.11 V, -0.35 V, and -0.60 V. jetir.org

The reversibility of these processes was also examined. The first redox process occurring at -0.11 V was found to be reversible. jetir.org In contrast, the redox reactions at -0.35 V and -0.60 V exhibited quasireversible characteristics. jetir.org This indicates that the electron transfer kinetics for the latter two processes are slower than for the first.

Table 3: Redox Processes of Iron-Malate Complexes

Peak Potential (V)pH RangeReversibility
-0.114.5 - 6.5Reversible
-0.356.5 - 9.0Quasireversible
-0.608.5 - 11.0Quasireversible

Data sourced from a voltammetric study of Fe(III)-malate complexes. jetir.org

The stability of metal complexes in solution is quantified by their stability constants. Voltammetric methods can be employed to determine these constants. For the iron-malate system, the stability constants for both ferrous (Fe(II)) and ferric (Fe(III)) complexes have been calculated.

The reversible nature of the first redox process allowed for the calculation of the stability constants for both the oxidized and reduced forms of the malate complexes. jetir.org

Table 4: Stability Constants (log K) for Ferrous and Ferric Malate Complexes

ComplexStability Constant (log K)
[Fe(III)(mal)]12.66 ± 0.33
[Fe(III)(mal)₂]15.21 ± 0.25
[Fe(II)(mal)]2.25 ± 0.36
[Fe(II)(mal)₂]3.18 ± 0.32

These values were determined in a 0.55 mol L⁻¹ NaCl solution. jetir.org

Coordination Chemistry and Complexation Mechanisms of Iron Malate Species

Ligand Binding and Chelation Modalities of Malic Acid with Iron(II) Ions

The interaction between malic acid and ferrous iron (Fe(II)) is a classic example of chelation, where a single ligand molecule binds to a central metal ion at multiple points, forming a stable, ring-like structure known as a chelate.

Role of Carboxylate and Hydroxyl Groups in Iron Coordination

Malic acid, a dicarboxylic acid, possesses two carboxylate (-COOH) groups and one hydroxyl (-OH) group. All three of these functional groups can participate in the coordination of an iron ion. The carboxylate groups, after deprotonation, form strong ionic bonds with the positively charged Fe(II) ion. The hydroxyl group can also coordinate with the iron center. This multi-point attachment, known as the chelate effect, results in a significantly more stable complex than if the binding occurred through only one functional group. researchgate.net The involvement of the hydroxyl group is particularly crucial as it leads to the formation of stable five- or six-membered chelating rings with the iron ion. researchgate.net

Stoichiometric Relationships in Iron-Malate Complex Formation

The stoichiometry of iron-malate complexes, which describes the ratio of iron ions to malate (B86768) ligands, is not fixed and can vary depending on factors such as the concentration of reactants and the pH of the solution. Studies have identified several stoichiometric relationships. For ferrous malate, a simple 1:1 complex, denoted as [Fe(L)] where L represents the malate ligand, is commonly observed. rsc.org However, under certain conditions, more complex species can form. For instance, research on ferric (Fe(III)) malate has revealed the formation of polynuclear complexes, including dimers and trimers. rsc.orgresearchgate.net At a pH of 7.0, a 1:2 complex of Fe(III) to malate has been identified. researchgate.net These findings suggest that the stoichiometry can be intricate, involving not just simple mononuclear complexes but also more elaborate polynuclear structures.

pH-Dependent Complexation Behavior and Speciation Diagrams

The pH of the aqueous solution is a critical determinant of the type and distribution of iron-malate species present. The protonation state of malic acid's carboxylate and hydroxyl groups is directly controlled by pH, which in turn affects its ability to bind with iron. researchgate.net

At very low pH values, malic acid is fully protonated, and complexation with iron is limited. As the pH increases, the carboxylic acid groups deprotonate, enhancing the ligand's ability to chelate iron. Voltammetric studies have detected three distinct iron(III)-malate redox processes in the pH range of 4.5 to 11, indicating the presence of different complex species at varying pH levels. researchgate.netresearchgate.net The stability of soluble iron-malate species has been observed over a broad pH range from 1.5 to 11.5. researchgate.net

A speciation diagram would graphically illustrate the relative concentrations of different iron-malate complexes as a function of pH. For example, at lower pH ranges (e.g., 2-4), the protonated complex [Fe(HMal)]+ might be predominant. As the pH rises (e.g., 4-6), the fully deprotonated 1:1 complex [Fe(Mal)] would likely become the major species. At even higher pH and with an excess of malate, a 1:2 complex, [Fe(Mal)2]2-, could form. researchgate.net In the case of Fe(III), hydroxylated complexes such as [Fe(mal)2(OH)x] are also observed at higher pH values. researchgate.net

Equilibrium and Stability Constants of Ferrous and Ferric Malate Complexes

The stability of a metal-ligand complex in solution is quantified by its stability constant (K) or the logarithm of this value (log K). A higher log K value indicates a more stable complex. Equilibrium constants describe the balance between the formation and dissociation of the complex.

Several studies have determined these constants for both ferrous (Fe(II)) and ferric (Fe(III)) malate complexes. For the this compound complex (Fe²⁺ + L²⁻ ⇌ FeL), the stability constant (log K) has been reported as approximately 2.60. rsc.org Another study calculated the stability constants for both the 1:1 and 1:2 this compound complexes, yielding log K1 = 2.25 and log β2 = 3.18, respectively. researchgate.net

Ferric malate complexes are significantly more stable than their ferrous counterparts. The stability constant (log K1) for the 1:1 ferric malate complex (FeL+) has been reported as 7.13. rsc.org Other investigations have found even higher values, with a log K for the Fe(III)-malate complex being reported as 20.85. researchgate.netresearcher.life The table below summarizes some of the reported stability constants.

Complex SpeciesIonic Strength (M)Temperature (°C)Log KSource
This compound (Fe²⁺L)0.1 (NaClO₄)202.60 rsc.org
This compound (Fe(II)(mal))0.55 (NaCl)252.25 (log K₁) researchgate.net
This compound (Fe(II)(mal)₂)0.55 (NaCl)253.18 (log β₂) researchgate.net
Ferric Malate (Fe³⁺L⁺)0.1 (NaClO₄)207.13 (log K₁₁) rsc.org
Ferric Malate (Fe(III)(mal))0.55 (NaCl)2512.66 (log K₁) researchgate.net
Ferric Malate (Fe(III)(mal)₂)0.55 (NaCl)2515.21 (log β₂) researchgate.net
Ferric MalateNot SpecifiedNot Specified20.85 researchgate.netresearcher.life

Influence of Solvent Environment and Ionic Strength on Complex Stability and Reactivity

The stability and reactivity of this compound complexes are also influenced by the surrounding chemical environment, specifically the solvent composition and the ionic strength of the solution.

Studies on the oxidation of the iron(II)-malate complex in alcohol-water mixtures have shown that the rate of reaction is highly dependent on the type and concentration of the alcohol present. smolecule.comorientjchem.org The rate constant for the oxidation reaction decreases as the concentration of alcohol (methanol, ethanol, propanol) increases. orientjchem.org This effect has been attributed primarily to the decrease in the macroscopic dielectric constant of the medium upon the addition of alcohol, rather than to structural changes in the coordination sphere of the complex. orientjchem.org

Ionic strength, a measure of the total concentration of ions in a solution, also plays a role in complex stability. nih.gov Generally, the stability constants of metal-ligand complexes are dependent on ionic strength. rjpbcs.com While specific studies detailing the effect of ionic strength on this compound are limited, research on similar iron-fulvic acid complexes shows that the effect of ionic strength on speciation is generally small, though it can be more pronounced under specific pH conditions. geologyscience.ru

Comparative Coordination Chemistry with Other Organic Acids (e.g., Citrate (B86180), Tartrate)

Comparing the coordination chemistry of malate with other similar organic acids, such as citrate and tartrate, provides valuable insights into how ligand structure affects complex formation and stability. All three are hydroxycarboxylic acids commonly found in nature and are effective chelators of iron.

Ferric citrate complexes have been extensively studied and, like malate, can form various mononuclear and polynuclear species depending on pH and the iron-to-citrate ratio. scienceforecastoa.comregulations.govnih.gov Citrate, having three carboxylate groups and one hydroxyl group, is a more potent chelator than malate. researchgate.net This is reflected in the stability constants. For example, the stability constant (log K) for the 1:1 ferrous citrate complex is higher than that for this compound. rsc.org Similarly, the stability of ferric citrate complexes is generally greater than that of ferric malate complexes under comparable conditions. rsc.orgasm.org

Tartaric acid, another dicarboxylic acid with two hydroxyl groups, also forms complexes with iron. The stability of the ferrous tartrate complex is slightly lower than that of the this compound complex. rsc.org The table below offers a comparison of stability constants for the 1:1 complexes of Fe(II) and Fe(III) with malate, citrate, and tartrate.

LigandFe(II) Complex (log K)Fe(III) Complex (log K)Source
Malate2.607.13 rsc.org
Citrate3.0811.45 cdnsciencepub.com
Tartrate2.457.45 rsc.org

This comparison highlights that while all three ligands are effective in chelating iron, the specific arrangement and number of carboxylate and hydroxyl groups lead to differences in the stability of the resulting complexes.

Theoretical Studies and Molecular Modeling of Iron-Malate Interactions and Conformations

Theoretical studies and molecular modeling have become indispensable tools for elucidating the intricate interactions and conformational possibilities of iron-malate complexes at an atomic level. These computational approaches complement experimental data by providing detailed insights into coordination geometries, bonding characteristics, and the energetics of complex formation, which are often challenging to determine through experimental means alone. Methodologies such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are frequently employed to model these systems. researchgate.netacs.org

Molecular dynamics simulations offer a means to explore the conformational landscape and dynamic behavior of this compound complexes in solution. acs.orgnih.gov By simulating the movements of the atoms over time, MD can reveal the flexibility of the complex, the nature of its interactions with surrounding solvent molecules, and the potential for different isomers to exist in equilibrium. For example, MD simulations can be used to study the hydration shell of the this compound complex and the role of water molecules in stabilizing its structure. researchgate.netunige.ch

A notable example of the application of theoretical calculations to a system containing this compound is the study of mixed-valence iron-vanadium malate compounds. acs.orgnih.gov In this research, theoretical bond valence sum (BVS) calculations were crucial in determining the oxidation states of the metal centers, confirming the presence of both Fe(III) and bridging Fe(II) ions within the complex structure. acs.orgnih.gov The BVS method is an empirical approach that relates the length of a bond to its valence, providing a valuable tool for validating coordination environments in complex structures. cnr.it

The following table summarizes key theoretical parameters and findings from computational studies on iron complexes, which are relevant to understanding this compound interactions.

Computational MethodSystem StudiedKey Findings/Parameters InvestigatedReference
Density Functional Theory (DFT) Iron-carbonyl-phosphine catalystsCalculation of free energy of activation for reaction pathways. nih.gov
DFT Fe(II) complexes with various ligandsAssessment of exchange-correlation functionals for predicting spin-state energetics. researchgate.net
Ab Initio Molecular Dynamics (AIMD) Aqueous [Fe(bpy)₃]²⁺Investigation of structural changes and solvation shell dynamics upon spin crossover. unige.ch
Molecular Dynamics (MD) Fe(II) in aqueous solutionDetermination of hydration shell structure and coordination numbers. researchgate.net
Theoretical Bond Valence Sum (BVS) Mixed-valence Fe-V-malate complexDetermination of the oxidation states of Fe(II) and Fe(III) within the cluster. acs.orgnih.gov

This table is generated based on findings from various computational studies on iron complexes and is intended to be illustrative of the types of data obtained through theoretical methods.

Furthermore, computational studies on related systems, such as the interaction of malate with the iron-sulfur cluster in the enzyme fumarase, provide insights into how the malate molecule can bind within a biological iron-containing environment. biorxiv.org These studies, often combining DFT and MD, help to elucidate the role of specific amino acid residues in positioning the substrate and the nature of the electrostatic interactions that govern binding. biorxiv.org

Biochemical and Cellular Mechanisms of Iron Malate Interactions in Vitro and Non Clinical Animal Models

Cellular Iron Uptake and Transport Pathways Mediated by Iron-Malate

The intestinal absorption of dietary non-heme iron is a critical physiological process. This process primarily occurs in the duodenum and upper jejunum. patsnap.com It involves the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), its transport across the apical membrane of enterocytes, intracellular trafficking, and subsequent export across the basolateral membrane into the circulation. The presence of organic acids, such as malate (B86768), can influence the solubility and bioavailability of iron.

Mechanisms of Ferrous Iron Uptake by Enterocytes in Model Systems

The primary transporter responsible for the apical uptake of ferrous iron into enterocytes is the Divalent Metal Transporter 1 (DMT1), also known as NRAMP2 or SLC11A2. frontiersin.orgjournalagent.com DMT1 is a transmembrane protein that facilitates the transport of various divalent metal ions, including Fe²⁺. frontiersin.orgclinical-laboratory-diagnostics.com For iron to be transported by DMT1, it must be in its ferrous (Fe²⁺) state. journalagent.comfrontiersin.org Dietary non-heme iron is often in the ferric (Fe³⁺) form, which is largely insoluble at the neutral pH of the intestine. haematologica.orgresearchgate.net

The reduction of ferric to ferrous iron at the apical surface of enterocytes is a crucial step for absorption and is primarily mediated by the enzyme duodenal cytochrome B (DcytB), a ferrireductase. haematologica.orghaematologica.org Other dietary reducing agents, like ascorbate (B8700270) (vitamin C), can also facilitate this reduction. haematologica.org In plant-based models, the reduction of Fe³⁺-malate complexes by ascorbate has been observed to be an essential step for iron uptake. oup.com While the direct uptake of a ferrous malate complex by DMT1 is not explicitly detailed in the provided results, the presence of malate can help maintain iron in a soluble form, making it more available for reduction and subsequent transport by DMT1. patsnap.com

Recent studies in human intestinal cell lines (Hutu-80) suggest that iron uptake from simple salts like ferrous fumarate (B1241708) may also occur via clathrin-mediated endocytosis, in addition to the DMT1 pathway. frontiersin.org This indicates that multiple mechanisms for ferrous iron uptake may operate simultaneously. frontiersin.org

Role of Intracellular Iron Transport Proteins and Compartmentalization

Once inside the enterocyte, ferrous iron enters the labile iron pool (LIP), a transient and reactive pool of intracellular iron. From here, iron must be carefully managed to prevent toxicity and ensure it reaches its appropriate destinations. mdpi.com This process involves specialized intracellular iron chaperones and storage proteins.

Poly (rC)-binding proteins 1 and 2 (PCBP1 and PCBP2) have been identified as key iron chaperones. mdpi.comnih.gov They bind to ferrous iron and deliver it to various intracellular locations, preventing it from participating in harmful redox reactions. mdpi.com PCBP1 is a major iron chaperone that can deliver iron to ferritin for storage. nih.gov PCBP2 has been shown to interact directly with both the iron importer DMT1 and the iron exporter ferroportin, suggesting a role in regulating iron trafficking into and out of the cytosol. mdpi.comnih.gov

The primary intracellular iron storage protein is ferritin. nih.govnih.gov This spherical protein complex can store thousands of iron atoms in its core in the ferric state, safely sequestering it and making it available for future use. nih.govfrontiersin.org The H-subunit of ferritin possesses ferroxidase activity, which oxidizes Fe²⁺ to Fe³⁺ for storage. nih.govfrontiersin.org Iron stored in ferritin within enterocytes can either be released for transport into the body or be lost when the enterocytes are shed from the intestinal lining, a process that helps regulate total body iron levels. haematologica.orgnih.gov

Iron is also transported to mitochondria for the synthesis of heme and iron-sulfur clusters, which are essential components of many proteins involved in cellular respiration and other metabolic processes. wikipedia.orgresearchgate.net In erythroid cells, the protein mitoferrin 1 is responsible for transporting iron across the inner mitochondrial membrane. nih.gov

Basolateral Iron Efflux and Interaction with Circulating Iron Carriers

The export of iron from the enterocyte across the basolateral membrane into the bloodstream is mediated by the protein ferroportin (FPN1), the only known cellular iron exporter. frontiersin.orgnih.govmdpi.com Ferroportin transports iron in its ferrous (Fe²⁺) form. journalagent.comnih.gov

For the transported iron to be loaded onto transferrin, the primary iron carrier protein in the plasma, it must first be oxidized back to its ferric (Fe³⁺) state. journalagent.commdpi.com This oxidation is catalyzed by the ferroxidase enzyme hephaestin, a multi-copper oxidase located on the basolateral membrane of enterocytes, often working in concert with ferroportin. frontiersin.orgnih.govnih.gov Another ferroxidase, ceruloplasmin, which circulates in the plasma, also contributes to this process. clinical-laboratory-diagnostics.commdpi.com

Once oxidized, ferric iron binds tightly to transferrin. patsnap.commdpi.com Transferrin then transports the iron through the bloodstream to various tissues throughout the body, such as the bone marrow for hemoglobin synthesis and the liver for storage. patsnap.comnih.gov The regulation of iron efflux from enterocytes is tightly controlled by the hormone hepcidin, which can bind to ferroportin, causing its internalization and degradation, thereby reducing iron absorption when body iron stores are high. haematologica.orgmdpi.com

Table 1: Key Proteins in Cellular Iron Uptake and Transport

Protein Location Function Citation
Divalent Metal Transporter 1 (DMT1) Apical membrane of enterocytes Transports ferrous iron (Fe²⁺) into the cell. frontiersin.orgjournalagent.com
Duodenal Cytochrome B (DcytB) Apical membrane of enterocytes Reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). haematologica.orghaematologica.org
Poly (rC)-binding proteins (PCBP1/2) Cytosol Chaperone proteins that bind and transport intracellular Fe²⁺. mdpi.comnih.gov
Ferritin Cytosol, Mitochondria Stores intracellular iron in the ferric (Fe³⁺) form. nih.govnih.gov
Ferroportin (FPN1) Basolateral membrane of enterocytes Exports ferrous iron (Fe²⁺) from the cell into the bloodstream. frontiersin.orgmdpi.com
Hephaestin Basolateral membrane of enterocytes Oxidizes ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) for binding to transferrin. nih.govnih.gov

| Transferrin | Plasma | Transports ferric iron (Fe³⁺) in the circulation. | patsnap.commdpi.com |

Redox Modulation and Reactive Oxygen Species Management by Iron-Malate Complexes

Iron's ability to cycle between its ferrous (Fe²⁺) and ferric (Fe³⁺) states is fundamental to its biological utility but also underlies its potential toxicity. wikipedia.org This redox activity can lead to the generation of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components. mdpi.com The interaction of iron with chelators like malate can significantly modulate these redox properties.

Mechanisms of Ferric Iron Reduction to Ferrous Iron in Biological Milieu

The reduction of ferric iron to ferrous iron is a necessary step for its cellular uptake and metabolic utilization. frontiersin.orgoup.com In biological systems, this reduction can occur through both enzymatic and non-enzymatic mechanisms.

Enzymatically, membrane-bound ferrireductases, such as DcytB in duodenal enterocytes, play a primary role in reducing dietary ferric iron prior to its transport by DMT1. haematologica.orgoup.com In microorganisms and plants, other reductase enzymes are also involved. oup.comfrontiersin.org

Non-enzymatic reduction can be facilitated by various endogenous and dietary compounds. Ascorbate (Vitamin C) is a well-known reducing agent that can efficiently reduce ferric iron to its ferrous form. haematologica.orgoup.com In plant models, the reduction of Fe³⁺ chelated by organic acids like malate and citrate (B86180) by ascorbate is a critical step for iron assimilation. oup.com The reduction of Fe³⁺-malate complexes by ascorbate can be instantaneous. oup.com Other biological molecules, such as reduced humic substances and sulfide, can also abiotically reduce ferric iron. libretexts.org The presence of chelators like malate can keep ferric iron soluble and accessible for these reduction reactions. oup.com

Chelation Effects on Mitigation of Oxidative Stress in Cellular Models

Unchaperoned iron, particularly in its ferrous form, can participate in the Fenton reaction, where it reacts with hydrogen peroxide (H₂O₂) to produce the highly reactive hydroxyl radical (•OH). mdpi.com This is a major source of oxidative stress, which is implicated in cellular damage and various diseases. mdpi.comfrontiersin.org

Chelation is a key strategy for managing iron's reactivity and mitigating oxidative stress. frontiersin.orgresearchgate.net By binding to iron, chelating agents can prevent it from participating in harmful redox reactions. Organic acids like malate can act as chelators. While malate's chelation of iron is generally weaker than that of specialized storage proteins like ferritin, it can play a role in managing the labile iron pool.

In cellular models, the use of metal chelators has been shown to effectively reduce oxidative stress. For instance, in a porcine burn model, the topical application of a lotion containing the metal chelator EDTA significantly reduced markers of inflammation and oxidative damage, such as lipid aldehydes. nih.gov This highlights the principle that sequestering metal ions can prevent the progression of oxidative damage. nih.gov Antioxidant enzymes, such as catalase and superoxide (B77818) dismutase, are the body's primary defense against ROS. nih.gov However, when these systems are overwhelmed, the chelation of redox-active metals like iron becomes an important protective mechanism. frontiersin.orgresearchgate.net The interplay between iron, chelators like malate, and the cellular antioxidant defense system is crucial for maintaining redox homeostasis.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Iron
Ferric iron (Fe³⁺)
Ferrous iron (Fe²⁺)
Malate
Ascorbate (Vitamin C)
Citrate
Hydrogen peroxide (H₂O₂)
Hydroxyl radical (•OH)
Ferrous fumarate
Disodium EDTA
Sulfide
Heme
Hemoglobin
Myoglobin
Ceruloplasmin
Transferrin
Ferritin
Divalent Metal Transporter 1 (DMT1)
Duodenal cytochrome B (DcytB)
Poly (rC)-binding proteins (PCBP1/2)
Ferroportin (FPN1)
Hephaestin
Mitoferrin 1
Superoxide dismutase
Catalase

Interactions with Biological Macromolecules and Other Micronutrients in Model Systems (Non-Clinical)

In non-clinical model systems, the interactions of this compound with various biological components are crucial for understanding its potential bioavailability and metabolic fate. These interactions involve complexation with proteins central to iron metabolism, interference from other mineral ions, and modulation by dietary components like ascorbic acid.

Influence of Other Mineral Ions (e.g., Calcium, Zinc, Magnesium) on Iron-Malate Dynamics

The absorption and cellular transport of iron can be significantly influenced by the presence of other divalent mineral ions, primarily through competition for common absorption pathways.

Calcium (Ca): High levels of calcium have been shown to inhibit the absorption of both heme and non-heme iron. imrpress.comcambridge.org Studies using Caco-2 cells, an in vitro model for intestinal absorption, have indicated that calcium can reduce iron transport. researchgate.netijmbs.info One proposed mechanism is the competition for the DMT1 transporter. imrpress.com Research on a calcium citrate-malate supplement demonstrated a reduction in food iron absorption, though this effect was reversible with the addition of ascorbic acid. cambridge.org The inhibition appears to be a luminal event, potentially affecting the uptake of ferrous iron from this compound. researchgate.net

Zinc (Zn): Zinc and iron share absorption pathways, leading to competitive inhibition when both are present in high concentrations. indiatimes.com High doses of zinc can interfere with magnesium absorption as well. indiatimes.com In studies using rat brush border membrane vesicles, zinc was found to inhibit calcium uptake, suggesting competition for binding sites that may also be relevant for other divalent cations like iron. nih.gov

Magnesium (Mg): Magnesium can also compete with iron for absorption, although the effect may be less pronounced than that of calcium or zinc. indiatimes.com Some studies suggest that high magnesium intake can inhibit calcium uptake, indicating shared transport mechanisms that could also affect iron. nih.gov Conversely, magnesium deficiency has been observed to exacerbate iron deficiency in some models. mdpi.com

Table of Mineral Interactions with Iron Absorption

Mineral Ion Observed Effect on Iron Absorption (Non-Clinical Models) Proposed Mechanism
Calcium Inhibitory, especially at high concentrations. imrpress.comcambridge.org Competition for DMT1 transporter; potential interference with basolateral transfer. imrpress.comresearchgate.net
Zinc Inhibitory, particularly at high doses. indiatimes.com Competition for shared intestinal absorption pathways. indiatimes.com

| Magnesium | Competitive inhibition. indiatimes.com | Competition for shared transport mechanisms in the gut. indiatimes.comnih.gov |

Interaction with Dietary Components (e.g., Ascorbic Acid) and Their Impact on Iron Availability

Ascorbic acid (Vitamin C) is a potent enhancer of non-heme iron absorption, acting through several mechanisms that directly benefit the bioavailability of iron from sources like this compound.

Reduction of Ferric Iron: Ascorbic acid is a strong reducing agent, capable of converting ferric iron (Fe³⁺) to the more soluble and absorbable ferrous iron (Fe²⁺). mdpi.commdpi.com This is crucial as much of the dietary non-heme iron is in the ferric state.

Chelation and Solubility: Ascorbic acid can form a soluble chelate with iron. mdpi.com This complex remains soluble at the alkaline pH of the duodenum, preventing the precipitation of iron as insoluble ferric hydroxide (B78521) and thereby maintaining its availability for absorption by enterocytes. mdpi.com

Enhanced Uptake: Studies have shown that ascorbic acid not only provides bioavailable ferrous iron to the DMT1 transporter but may also directly enhance the uptake of ferric iron into Caco-2 cells through the formation of an Fe³⁺–ascorbate complex. nih.gov The presence of ascorbic acid has been demonstrated to dramatically increase serum iron content and transferrin saturation in studies involving encapsulated iron, highlighting its role in enhancing bioavailability. researchgate.net

In a study involving a calcium citrate-malate supplement that inhibited iron absorption, the addition of ascorbic acid (in the form of orange juice) was able to completely reverse this inhibitory effect, demonstrating its powerful enhancing properties. cambridge.org

Iron-Malate Transport and Homeostasis in Plant Models

In plants, particularly non-graminaceous species, organic acids like malate play a critical role in the acquisition and transport of iron, a micronutrient that is often poorly soluble in soils.

Mechanisms of Malate Efflux in the Rhizosphere for Iron Mobilization

Plants have evolved sophisticated strategies to acquire iron from the soil. One such strategy involves the exudation of organic acids from the roots into the rhizosphere (the soil region immediately surrounding the roots).

Malate Secretion: Under conditions of nutrient stress, such as phosphate (B84403) deficiency or aluminum toxicity, plant roots increase the efflux of organic acids, including malate and citrate. nih.govmdpi.com This process acidifies the rhizosphere and chelates mineral cations. mdpi.com

Role of ALMT1: The efflux of malate is mediated by specific transporters. The Aluminum-Activated Malate Transporter 1 (ALMT1) is a key protein in this process. nih.govbiorxiv.org Originally identified for its role in conferring aluminum tolerance by chelating toxic Al³⁺ ions, ALMT1-mediated malate secretion is also crucial for iron dynamics. oup.comnih.govnih.gov

Iron Chelation and Mobilization: The secreted malate can chelate ferric iron (Fe³⁺) in the soil, forming Fe³⁺-malate complexes. oup.comnih.gov This chelation increases the solubility and mobility of iron, making it more available for uptake by the roots. However, since roots cannot directly take up the Fe³⁺–malate complex, this step is part of a larger process that often involves the subsequent reduction of the chelated iron. oup.com In some contexts, malate exudation is necessary for the accumulation of iron in the root apical meristem. nih.gov

Role of Iron-Malate Complexes in Xylem and Phloem Transport in Plants

Once iron is taken up by the roots, it must be transported throughout the plant to where it is needed, such as in young leaves and developing seeds. This long-distance transport occurs via the xylem and phloem.

Xylem Transport: The xylem is responsible for transporting water and minerals from the roots to the shoots. In non-graminaceous plants, iron is predominantly transported in the xylem as a complex with citrate, specifically as a tri-iron(III), tri-citrate complex. frontiersin.orgoup.com While the concentration of malate can increase significantly in the xylem sap under iron deficiency, its role as a primary long-distance iron chelator is considered less prominent than that of citrate. nih.govnih.gov Some studies suggest that Fe³⁺-malate may be a substrate for ferric chelate reductase enzymes in leaf plasma membranes, implying a role in local iron distribution within the leaf. researchgate.net

Phloem Transport: The phloem transports sugars and other organic molecules, including remobilized micronutrients, from source tissues (like mature leaves) to sink tissues (like flowers, seeds, and roots). In contrast to the xylem, iron in the phloem is primarily transported as a complex with nicotianamine (B15646) (NA) in the ferrous (Fe²⁺) state. frontiersin.orgresearchgate.net While malate is involved in short-distance iron transport within the apoplast of roots and leaves, its direct role in long-distance phloem transport of iron appears to be minimal compared to nicotianamine. csic.es

Summary of Iron-Malate Role in Plant Transport

Transport System Primary Iron Complex Role of Malate
Rhizosphere Fe³⁺-Malate Mobilizes soil iron by chelation. oup.comnih.gov
Xylem Fe³⁺-Citrate. frontiersin.orgoup.com Minor role; malate concentration increases under Fe deficiency but citrate is the main chelator for long-distance transport. nih.govnih.gov

| Phloem | Fe²⁺-Nicotianamine. frontiersin.orgresearchgate.net | Involved in short-distance apoplastic transport but not the primary long-distance chelator. csic.es |

Apoplastic Iron Accumulation Mechanisms and Chelation by Malate in Roots

The apoplast, the space outside the plasma membrane within plant tissues, serves as a crucial reservoir for iron (Fe). mdpi.com It is estimated that as much as 75% of the total iron in roots is located in the apoplast. mdpi.com Under conditions of iron deficiency, the iron immobilized in the apoplast becomes the primary available source for the plant. mdpi.com Conversely, under alkaline conditions, which decrease iron solubility, the concentration of apoplastic iron tends to increase. mdpi.com

A key mechanism in the regulation of apoplastic iron involves the organic acid malate. mdpi.com Under specific stress conditions, such as phosphate (Pi) deficiency, plants exude malate into the apoplast via transporters like the ALUMINUM-ACTIVATED MALATE TRANSPORTER 1 (ALMT1). mdpi.comnih.gov This secreted malate acts as a chelator, binding to ferric iron (Fe³⁺). mdpi.comnih.gov The formation of Fe³⁺-malate complexes facilitates the accumulation of iron in the apoplast of the root's meristem and elongation zones. mdpi.comnih.gov This accumulation is not merely passive storage; it is a critical signaling checkpoint. For instance, under low phosphate conditions, this iron accumulation triggers a cascade of events leading to the inhibition of primary root growth and the differentiation of meristematic cells. nih.govbiorxiv.org

The process is tightly regulated. The transcription factor SENSITIVE TO PROTON RHIZOTOXICITY 1 (STOP1) is a key activator of ALMT1 expression, leading to increased malate efflux. mdpi.comnih.gov This malate-dependent iron accumulation is necessary and sufficient to trigger the root developmental responses observed during Pi deficiency. nih.gov While malate secretion efficiently mobilizes iron from the apoplast, it's a system that may not be sustainable long-term in soil environments, as organic acids like malate are rapidly metabolized by microorganisms. oup.com

Table 1: Key Proteins in Apoplastic Iron Accumulation and Malate Chelation

ProteinFunctionRole in Iron-Malate InteractionSource(s)
ALMT1 Aluminum-activated malate transporter; mediates malate efflux from root cells.Secretes malate into the apoplast to chelate Fe³⁺, promoting its accumulation. mdpi.comnih.govnih.gov
STOP1 Transcription factor (zinc finger protein).Activates the expression of ALMT1, thereby increasing malate exudation in response to stress signals like low Pi and the presence of iron. mdpi.comnih.gov
LPR1 Ferroxidase.Oxidizes Fe²⁺ to Fe³⁺ in the apoplast, contributing to the Fe³⁺ pool that can be chelated by malate. This redox cycling can lead to ROS production. mdpi.comnih.gov

Ferric Chelate Reductase (FCR) Activity and Reduction of Iron-Malate Complexes in Plant Roots

For iron to be taken up by root cells, the relatively insoluble ferric iron (Fe³⁺) chelated in the apoplast must be reduced to the more soluble ferrous iron (Fe²⁺). nih.gov This critical reduction step is primarily catalyzed by a plasma membrane-bound enzyme known as ferric chelate reductase (FCR), with FERRIC REDUCTION OXIDASE 2 (FRO2) being a key example in Arabidopsis. nih.gov The activity of FCR is a rate-limiting step for iron uptake in many plants, especially under iron-limiting conditions. researchgate.net

The FCR enzyme acts on various ferric chelate complexes, including Fe³⁺-malate, at the root cell surface. mdpi.com The resulting Fe²⁺ is then transported into the root epidermal cells by transporters such as the IRON REGULATED TRANSPORTER 1 (IRT1). nih.gov FCR activity is typically induced in response to iron deficiency and is often localized in the lateral root zones, highlighting the importance of root branching for efficient iron acquisition. researchgate.net

However, the regulation of FCR activity can be complex and varies between plant species and environmental conditions. In some plants, FCR activity is induced only in the presence of iron, remaining low under severe deficiency. researchgate.net Furthermore, factors in the soil solution, such as high bicarbonate (HCO₃⁻) concentrations typical of alkaline soils, can inhibit FCR activity, complicating iron uptake even when iron is physically present in the root apoplast. mdpi.com Studies on the common bean have shown that elevated atmospheric CO₂ can stimulate root FCR activity significantly, yet also downregulate the expression of the genes FRO1 and IRT1, indicating a complex interplay of environmental factors on iron uptake mechanisms. radiantproject.eu

Table 2: Ferric Chelate Reductase (FCR) Activity in Response to Iron Status

ConditionPlant Species/ModelObserved FCR ActivityResearch FindingSource(s)
Iron Deficiency (-Fe)TomatoInduced FCR activity, primarily in lateral roots.FCR-catalyzed reduction is a rate-limiting step for Fe uptake. researchgate.net
Iron Deficiency (-Fe)KiwifruitDecreased FCR activity.Direct iron deficiency led to a reduction in FCR activity compared to control. mdpi.com
Bicarbonate-Induced Fe DeficiencyKiwifruitDecreased FCR activity.High bicarbonate inhibited the physiological activity of roots to acquire iron. mdpi.com
Iron Resupply to Deficient PlantsGrapevine, Tomato, PeachIncreased FCR activity.The supply of Fe(III) to previously iron-deficient plants caused a significant increase in root FCR activity. researchgate.net
Elevated CO₂Common BeanStimulated by 6-fold.Elevated CO₂ directly affects the iron uptake mechanism, stimulating FCR while downregulating transporter genes. radiantproject.eu

Ascorbate-Mediated Reduction of Ferric-Malate Complexes for Ferrous Iron Uptake in Plant Embryos

While root systems have evolved sophisticated enzymatic mechanisms for iron reduction, a distinct, non-enzymatic process is crucial for iron delivery to plant embryos. nih.govnih.gov Iron is transported through the plant's vascular system and delivered to the developing seeds predominantly as ferric (Fe³⁺) complexes with organic acids, specifically citrate and malate. nih.govnih.govrsc.org Analysis of pea plants has identified specific complexes such as Fe(III)₃Cit₂Mal₂, Fe(III)₃Cit₃Mal₁, and Fe(III)Cit₂. nih.gov

Dicotyledonous plant embryos, however, are adapted to transport ferrous iron (Fe²⁺). nih.gov To overcome this chemical barrier, embryos exhibit a high ferric reduction capacity. nih.gov This reduction is not catalyzed by a membrane-bound FCR enzyme as seen in roots. Instead, the embryos efflux large quantities of ascorbate (Vitamin C) into the space between the seed coat and the embryo. nih.govnih.gov This ascorbate chemically reduces the Fe³⁺ from the citrate-malate complexes, releasing it as Fe²⁺. nih.govmdpi.com

This ascorbate-mediated reduction is an obligatory step for the subsequent uptake of ferrous iron by the embryo. nih.govnih.gov In vitro transport experiments using radiolabeled ⁵⁵Fe have demonstrated that inhibiting this reduction step, either by preventing the formation of Fe²⁺ or by chelating it as it forms, blocks iron uptake into the embryo. nih.gov This mechanism, also observed in Arabidopsis embryos, appears to be a generic and vital strategy for iron loading into the seeds of dicotyledonous plants. nih.gov The reduction of Fe³⁺-malate complexes by ascorbate is described as instantaneous. oup.com

Table 3: Components of the Ascorbate-Mediated Iron Uptake System in Plant Embryos

ComponentTypeFunctionSource(s)
Fe(III)-citrate-malate complexes Iron ChelateThe chemical form in which iron is delivered from maternal tissues to the embryo. nih.govnih.govrsc.org
Ascorbate (Vitamin C) Reducing AgentEffluxed by the embryo to chemically reduce Fe³⁺ to Fe²⁺, releasing it from the malate/citrate chelate. nih.govnih.govmdpi.com
Ferrous Iron (Fe²⁺) Transport SubstrateThe reduced form of iron that is taken up by the embryo's transport systems. nih.govnih.gov

In Vitro Models for Assessing Iron Bioavailability and Transport Efficiency

Assessing the bioavailability of iron from various sources, including this compound, is critical for both nutritional science and agriculture. In vitro laboratory models provide a rapid and cost-effective means to screen for iron bioavailability before undertaking more complex in vivo studies. scielo.orgimrpress.com These models typically simulate the conditions of the human gastrointestinal tract to predict how much iron is likely to be absorbed.

Commonly used methods include solubility and dialyzability assays. The dialyzability method involves a simulated digestion process, after which the amount of soluble iron that can pass through a semi-permeable dialysis membrane is measured. scielo.org This dialyzable fraction is considered to be potentially available for absorption. imrpress.com However, the reproducibility of dialyzability methods can be a concern, with factors like pH adjustment during the simulated intestinal phase being critical variables. imrpress.com

A more sophisticated and widely used in vitro model employs the human intestinal Caco-2 cell line. mdpi.com These cells, when cultured, differentiate to form a monolayer that mimics the absorptive epithelium of the small intestine. mdpi.com This model allows for the assessment of not only iron uptake into the cells but also its transport across the cell layer (trans-epithelial transport). mdpi.com The amount of ferritin, an iron-storage protein, formed within the Caco-2 cells is often used as a biomarker for iron uptake. This Caco-2 cell bioassay has been shown to be a useful predictor of iron absorption from different foods and formulations. imrpress.com For instance, these models can demonstrate the enhancing effect of ascorbic acid on iron absorption and differentiate the bioavailability of various iron forms. imrpress.com They are also valuable for probing the concentration and redox state of iron during simulated digestion using chromogens that react specifically with ferrous iron (Fe²⁺). nih.gov

Table 4: Comparison of In Vitro Models for Iron Bioavailability Assessment

ModelPrincipleInformation ProvidedAdvantagesLimitationsSource(s)
Solubility Assay Measures the amount of iron that remains dissolved under simulated digestive conditions.Provides a basic measure of iron solubility, a prerequisite for absorption.Simple, rapid, and low cost.Poor predictor of in vivo absorption as it doesn't account for cellular uptake or transport. imrpress.com
Dialyzability Assay Simulates digestion and measures the fraction of iron that passes through a dialysis membrane.Estimates the "bioaccessible" iron fraction available for absorption.Relatively simple; can screen multiple samples.Reproducibility can be low; does not measure cellular uptake or metabolic responses. scielo.orgimrpress.com
Caco-2 Cell Model Uses a cultured monolayer of human intestinal cells to simulate absorption.Measures cellular iron uptake (e.g., via ferritin formation) and trans-epithelial transport.Provides a more biologically relevant prediction of bioavailability; can study transport mechanisms.More complex, time-consuming, and expensive than simpler methods. imrpress.commdpi.com

Applications in Materials Science, Agriculture, and Research Models

Development of Precursors for Metal Oxide Nanomaterial Synthesis

The synthesis of metal oxide nanomaterials with specific properties is a cornerstone of modern materials science. Organometallic compounds, such as ferrous malate (B86768), are often used as precursors because their decomposition can be carefully controlled to yield desired products. mdpi.com

The thermal decomposition of ferrous malate is a method for producing various polymorphs of iron oxide. rcptm.com Research has shown that this compound dihydrate (FeC₄H₄O₅ · 2H₂O), when heated, decomposes into different iron oxide phases depending on the atmospheric conditions. researchgate.net

Studies using simultaneous thermal analysis (TGA, DTA, DTG) have revealed that the decomposition in static air or dynamic nitrogen initially forms an anhydrous this compound (FeC₄H₄O₅), which then oxidatively decomposes into α-Fe₂O₃ (hematite), with FeO (wüstite) and Fe₃O₄ (magnetite) as probable intermediates. researchgate.netwikipedia.org However, conducting the decomposition in dynamic air containing water vapor was found to be the most effective method for synthesizing γ-Fe₂O₃ (maghemite). researchgate.netias.ac.in This demonstrates the critical role of the reaction atmosphere in directing the synthesis towards a specific iron oxide polymorph. While α-Fe₂O₃ is the more thermally stable polymorph, the less stable γ-Fe₂O₃ is often desired for its superparamagnetic properties in nanoparticle form. researchgate.net

The following table summarizes the primary iron oxide products from the thermal decomposition of this compound under different atmospheric conditions.

PrecursorAtmospherePrimary Iron Oxide ProductIntermediate Phases
This compound DihydrateStatic Airα-Fe₂O₃ (Hematite)Anhydrous this compound, FeO, Fe₃O₄
This compound DihydrateDynamic Nitrogenα-Fe₂O₃ (Hematite)Anhydrous this compound, FeO, Fe₃O₄
This compound DihydrateDynamic Air with Water Vaporγ-Fe₂O₃ (Maghemite)Anhydrous this compound
This compoundAirα-Fe₂O₃ (Hematite)Not specified
This compoundControlled Moist Atmosphereγ-Fe₂O₃ (Maghemite)Not specified

The design of the precursor and the control of reaction conditions are crucial for tuning the final properties of the synthesized nanomaterials. mdpi.com In the synthesis of iron oxide nanoparticles via thermal decomposition, parameters such as reaction time, temperature, solvent type, and the concentration of reactants can be optimized to control the size, shape, and morphology of the resulting particles. mdpi.commdpi.comnih.gov

For instance, the thermal decomposition of iron oleate (B1233923) precursors in a high-boiling solvent allows for tight control over nanoparticle size (from 3 to 500 nm) and shape (spheres, cubes, etc.). mdpi.comnih.gov While not this compound, this principle is directly applicable. The choice of the organic ligand (the "malate" in this compound) influences the decomposition pathway and the resulting material characteristics. The decomposition of this compound shows that the surrounding atmosphere is a key parameter; a controlled moist atmosphere favors the formation of the ferromagnetic maghemite (γ-Fe₂O₃), whereas a simple air atmosphere leads to the more stable hematite (B75146) (α-Fe₂O₃). researchgate.netias.ac.in This ability to select a specific polymorph by adjusting a single process variable highlights the precise control offered by using a well-defined chemical precursor like this compound.

Material Science Applications of Iron-Malate Coordination Frameworks

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. frontiersin.org Iron-based MOFs, including those potentially using malate as a linker, are studied for applications in gas storage and catalysis due to their high surface area and tunable pore structures. mdpi.comchemrxiv.org

Iron-malate coordination frameworks have demonstrated selective gas adsorption properties. A study on an isolated mixed-valence iron-vanadium malate created a metal-organic framework with hydrophilic channels approximately 6.5-6.8 Å in diameter. acs.org This framework showed a significant affinity for adsorbing oxygen (O₂), while showing no adsorption of nitrogen (N₂), hydrogen (H₂), carbon dioxide (CO₂), or methane (B114726) (CH₄) at room temperature. acs.org

The nature of this interaction depended on the specific metal ions present in the framework. acs.org The iron-containing framework (referred to as 2-Fe) exhibited irreversible O₂ absorption, which was attributed to a charge transfer between the oxygen molecules and open metal sites formed during sample preparation. acs.org In contrast, a related copper-containing framework showed reversible O₂ adsorption, suggesting a weaker interaction. acs.org This research highlights the potential for designing iron-malate frameworks for specific gas separation or sensing applications by tuning their metallic composition. acs.org

The following table summarizes the gas adsorption behavior of the iron-vanadium-malate MOF (2-Fe).

Gas MoleculeAdsorption at Room TemperatureType of Interaction
Oxygen (O₂)YesIrreversible (charge transfer)
Nitrogen (N₂)NoNo interaction
Hydrogen (H₂)NoNo interaction
Carbon Dioxide (CO₂)NoNo interaction
Methane (CH₄)NoNo interaction

The structural and electronic properties of MOFs make them promising catalysts. frontiersin.orgmdpi.com Iron-based MOFs, in general, are known to catalyze a range of chemical reactions, including CO oxidation, CO₂ conversion into valuable chemicals, and the oxidation of various organic compounds. mdpi.comrsc.org The catalytic activity often originates from the metal nodes, which can act as active sites. nih.gov

While specific studies focusing solely on the catalytic activity of pure iron-malate frameworks are not widely detailed, the principles of MOF catalysis are applicable. For example, cobalt-based MOFs have been used for the oxidation of olefins like styrene, achieving high conversion and selectivity. researchgate.net Similarly, Fe-Cu bimetallic MOFs have been employed as highly stable and efficient catalysts in Fenton-based reactions for wastewater remediation. rsc.org It is plausible that an iron-malate framework could be designed to exhibit catalytic activity, with the malate ligand influencing the framework's stability, porosity, and the accessibility of the iron active sites to reactant molecules. The ability to tune the structure by selecting specific organic linkers is a key advantage of MOF-based catalysts. frontiersin.org

Iron Biofortification Strategies in Agricultural Research

Iron deficiency is a global nutritional problem, and biofortification—the process of increasing the nutrient content of staple food crops—is a sustainable agricultural strategy to address it. cabidigitallibrary.orgfao.orgharvestplus.org Research in this area investigates the most effective ways to increase the concentration and bioavailability of iron in crops like maize, beans, and rice. frontiersin.orgfrontiersin.org

While many studies use inorganic iron salts like ferrous sulfate (B86663) (FeSO₄), the principles and research findings are relevant to the potential use of chelated forms like this compound. cabidigitallibrary.org Research on maize has demonstrated that the method of iron application significantly impacts its concentration in the plant tissue. Foliar application (spraying onto leaves) has been shown to be more effective at increasing the iron content in the plant compared to soil application or seed priming. cabidigitallibrary.org

For example, a study on maize using FeSO₄ found that a 2% foliar spray resulted in the highest iron concentration (190 ppm) in the plant tissue at maturity. cabidigitallibrary.org This approach also led to the highest concentrations of other key nutrients like nitrogen, phosphorus, and potassium in the plant. cabidigitallibrary.org Low molecular weight organic acids, such as malate, are known to help stabilize iron nanoparticles and enhance their interaction with water, which could improve uptake and transport within the plant. nih.gov Therefore, this compound could be a subject of future agricultural research as a potentially effective iron source for biofortification programs.

The table below shows data from a study on maize, illustrating the effect of different iron application methods on the final iron concentration in the plant.

Treatment (using FeSO₄)Application MethodIron Concentration in Plant (ppm)
ControlNoneNot specified (baseline)
1.0% FeSO₄ solutionSeed PrimingLower than foliar application
2.0% FeSO₄ solutionSeed PrimingLower than foliar application
10 kg ha⁻¹ FeSO₄Soil ApplicationLower than foliar application
20 kg ha⁻¹ FeSO₄Soil ApplicationLower than foliar application
1% FeSO₄ solutionFoliar SprayHigh
2% FeSO₄ solutionFoliar Spray190

Foliar Application of this compound Complexes for Crop Enhancement

Foliar application of iron compounds is a common agricultural practice to address iron deficiency in plants, which often manifests as leaf chlorosis (yellowing), leading to reduced growth and crop yield. frontiersin.org While ferrous sulfate is a widely used inorganic iron source for foliar sprays, research has explored the use of chelated iron forms, such as this compound, to improve uptake and efficacy. jabonline.inresearchgate.netplantpathologyjournal.com The rationale behind using organic acid complexes like this compound is that they can enhance the solubility and mobility of iron, facilitating its absorption through the leaf cuticle and cell walls.

Research on maize has shown that the stability and solubility of iron-organic acid complexes influence iron accumulation and plant growth. researchgate.nettandfonline.com While highly stable complexes may ensure iron remains in a usable form, lower molecular weight and size, characteristic of some iron-organic acid complexes, could improve diffusion across the leaf surface. researchgate.net Studies comparing different iron formulations have indicated that foliar applications can be more effective than soil applications, especially in calcareous soils where iron availability is limited. researchgate.net For instance, experiments with broad bean plants have demonstrated that foliar sprays of iron can alleviate chlorosis and improve photosynthesis and biomass growth. plantpathologyjournal.com While specific studies focusing solely on this compound are part of a broader investigation into various organic acid chelates, the principle remains that these complexes can be a valuable tool for enhancing crop performance. researchgate.nettandfonline.com

Understanding Iron Accumulation and Redistribution in Plant Tissues

The transport of iron within a plant is a complex process, crucial for its growth and development. Once absorbed, iron must be efficiently distributed to various tissues and organs, particularly to metabolically active sites like young leaves and developing seeds. Organic acids, including malate, play a significant role in this internal transport. Evidence suggests that iron can be transported in the xylem, the plant's water-conducting tissue, as a complex with organic acids like citrate (B86180) and malate. researchgate.net There is also evidence that iron can be delivered to pea embryos as a Fe³⁺-citrate/malate complex. rsc.orgoup.com

The stability of the iron complex is a key factor in its redistribution within the plant. researchgate.nettandfonline.com Research on maize using foliar-applied iron-organic acid complexes demonstrated that the redistribution of iron to the roots increased with the stability of the complex. researchgate.nettandfonline.com Conversely, the accumulation of iron in the shoots was more significant for complexes with high solubility but lower stability. researchgate.nettandfonline.com This suggests a trade-off between the stability of the iron chelate and its ability to release iron to the plant tissues where it is needed.

In the context of iron storage, plants utilize proteins like ferritin to safely store iron and prevent it from causing oxidative damage. frontiersin.org Iron is also stored in vacuoles, and transporters like the Vacuolar Iron Transporter (VIT1) are involved in this process. rsc.orgoup.com During germination, efflux transporters release this stored iron for the developing seedling. rsc.orgoup.com The form in which iron is chelated, such as with malate, can influence its availability for these storage and remobilization processes.

Investigation of Root Exudates, including Malate, in Iron Acquisition by Plants

Plants have evolved sophisticated strategies to acquire iron from the soil, a process in which root exudates play a pivotal role. nih.gov In response to iron deficiency, many plants release a variety of compounds into the rhizosphere (the soil region around the roots), including organic acids like citrate and malate. nih.govtandfonline.com These organic acids can help to mobilize iron from sparingly soluble soil minerals by lowering the soil pH and forming soluble complexes with iron, making it more available for uptake by the roots. nih.gov

Research has shown that under iron-limiting conditions, there is an increase in the exudation of malate and other organic acids from the roots. nih.govtandfonline.com This is part of a broader adaptive response that can also include an increase in root biomass. nih.gov In some plant species, the exudation of malate is linked to the signaling of nutrient deficiencies. For example, malate exudation is required for the accumulation of iron in the apoplast of root meristematic cells in response to phosphate (B84403) deprivation. nih.govfrontiersin.org This iron accumulation then triggers changes in root development. nih.gov

The release of malate from root cells is controlled by specific anion channels. frontiersin.org The regulation of these channels is a key part of the plant's response to various environmental stresses, including nutrient deficiencies. frontiersin.org By exuding malate, plants can actively modify their soil environment to improve the availability of essential nutrients like iron.

Chelation-Based Strategies in Research Models (Non-Clinical)

Studies on Iron Transport and Homeostasis in Animal Models for Fundamental Understanding

Animal models are instrumental in elucidating the complex mechanisms of systemic iron homeostasis, which involves the absorption, transport, storage, and recycling of iron. nih.gov While much of the iron in the body is bound to proteins like transferrin and ferritin, a small, highly reactive pool of "labile" iron also exists. nih.gov This labile iron is loosely bound to endogenous chelators, which can include small molecules like citrate, acetate, and malate. nih.gov

Research using animal models has helped to identify the key cell types and proteins involved in iron handling. nih.gov For instance, enterocytes in the small intestine absorb dietary iron, which is then transported in the blood bound to transferrin. nih.gov This iron is primarily utilized by erythrocyte precursors in the bone marrow for hemoglobin synthesis. nih.gov Macrophages play a crucial role in recycling iron from old red blood cells. nih.gov The liver, specifically hepatocytes, serves as the main storage site for iron and also produces hepcidin, the master regulatory hormone of iron homeostasis. nih.govmdpi.com

While these studies provide a broad understanding of iron metabolism, the specific role of this compound in these processes is not extensively detailed in the available research. However, the principle of chelation is fundamental to iron transport and storage, and the presence of malate as a potential endogenous chelator suggests its involvement in the intricate network of iron homeostasis. nih.gov

Investigating Iron-Malate Complexes in Food Fortification Research (Non-Clinical Context)

Iron deficiency is a widespread nutritional problem, and food fortification is a key strategy to combat it. nih.govcesni-biblioteca.org The choice of iron compound for fortification is critical, as it must be bioavailable and not negatively impact the sensory properties of the food vehicle, such as color and flavor. uu.nl Research in this area often involves developing and testing new iron compounds in a non-clinical setting.

The concept of "hiding" iron by embedding it in a less reactive compound is a central theme in this research. uu.nl This involves creating iron complexes that are stable within the food product but release the iron for absorption in the body. uu.nl Organic acids are often considered as potential chelators for this purpose.

While specific studies on this compound for food fortification are not prominently featured in the search results, related research on other iron-organic acid complexes, such as iron citrate, provides valuable insights. For example, calcium citrate malate has been studied for fortifying beverages like orange juice. nih.gov This research highlights the importance of the interaction between the fortificant and the food matrix, as the acidity of the beverage can affect the solubility and bioavailability of the mineral. nih.gov The development of novel iron compounds for fortification is an active area of research, with the goal of finding efficient, cost-effective, and sustainable solutions to address iron deficiency. uu.nl

Interactive Data Tables

Table 1: Research Findings on Foliar Application of Iron Complexes

Crop Iron Complex Studied Key Findings Reference
MaizeIron-organic acid complexes (including malate)Stability and solubility of complexes affect iron accumulation and redistribution. researchgate.nettandfonline.com
Broad BeanIron foliar spraysAmeliorates chlorosis, enhances photosynthesis and biomass growth. plantpathologyjournal.com
SoybeanFerrous sulphateFoliar application enhanced growth, yield, and iron content. researchtrend.net
CucumberFeSO₄, Fe-HG, Fe-EDTAFoliar treatments reduced root Ferric Chelate Reductase (FCR) activity, indicating improved iron status. frontiersin.org

Table 2: Role of Malate in Plant Iron Acquisition and Transport

Process Role of Malate Plant/System Studied Reference
Root ExudationMobilizes iron from soil; signals nutrient deficiency.General, Arabidopsis nih.govnih.govfrontiersin.org
Internal TransportForms complexes with iron for transport in the xylem.General, Pea researchgate.netrsc.orgoup.com
Iron AccumulationRequired for iron accumulation in root cells under phosphate deprivation.Arabidopsis nih.gov

Future Research Perspectives on Ferrous Malate

Integration of Multi-Omics Approaches for Comprehensive Understanding

Future research on ferrous malate (B86768) will greatly benefit from the integration of multi-omics technologies. A systems biology approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular and cellular responses to ferrous malate. nih.govscilit.comnih.govmdpi.com Such approaches are crucial for deciphering complex biological networks, like the intricate system of iron homeostasis in organisms. nih.govscilit.comresearchgate.net

By applying these techniques, researchers can move beyond studying isolated effects and instead map the entire cascade of events following this compound administration. For instance, a multi-omics study could simultaneously identify changes in gene expression (transcriptomics) for iron transporters, variations in protein levels (proteomics) for enzymes involved in iron metabolism, and shifts in metabolic intermediates (metabolomics) like citrate (B86180) or other organic acids. nih.govmdpi.com This integrated data can reveal novel regulatory pathways and biomarkers associated with iron uptake and utilization from this compound. mdpi.com Such studies have already been proposed and used to understand iron deficiency and overload in various biological contexts, from microbes to humans, and their application to specific iron compounds like this compound is a logical and necessary next step. nih.govfrontiersin.org

Table 1: Potential Multi-Omics Pipeline for this compound Research

Omics Layer Technology / Method Potential Research Focus for this compound
Genomics Whole Genome Sequencing, GWAS Identifying genetic variations that influence the absorption and metabolism of this compound.
Transcriptomics RNA-Seq Quantifying changes in the expression of genes encoding iron transporters (e.g., DMT1), storage proteins (ferritin), and regulatory molecules (hepcidin) in response to this compound. nih.gov
Proteomics Mass Spectrometry (LC-MS/MS) Measuring the abundance of proteins directly involved in iron transport and storage, and identifying post-translational modifications influenced by this compound. pnas.org
Metabolomics GC-MS, LC-MS Profiling changes in small-molecule metabolites, such as organic acids (citrate, succinate) and amino acids, to understand the metabolic fate of both the ferrous iron and the malate moiety. mdpi.com

| Ionomics | ICP-MS | Tracking the distribution and accumulation of iron and other essential minerals in different tissues and cellular compartments following this compound supplementation. nih.gov |

Development of Advanced Computational Models for Prediction of Iron-Malate Behavior

The development of sophisticated computational models represents a powerful frontier for predicting the behavior of this compound in biological and environmental systems. pharmafeatures.com These models can simulate complex interactions at a molecular level, offering insights that are difficult to obtain through experimental methods alone. arborpharmchem.complos.org

Molecular dynamics (MD) simulations, for example, can be used to model the precise interactions between the ferrous ion (Fe²⁺) and the malate ligand, as well as their interactions with cellular components like transport proteins and membranes. mdpi.complos.org Such simulations can predict the stability of the iron-malate complex under various physiological pH conditions and its orientation when approaching a transporter. mdpi.comresearchgate.net Furthermore, flux balance analysis and other systems biology modeling techniques can be employed to create dynamic models of intracellular iron metabolism. nih.govplos.orgbiorxiv.org These models can predict how the introduction of this compound will affect the flow of iron through different cellular pathways, including its storage in ferritin or its use in mitochondrial processes. plos.org By integrating experimental data, these computational tools can refine our understanding of iron release from macrophages and intestinal absorption, providing a quantitative framework to analyze the efficiency of this compound as an iron source. plos.orgplos.org

Table 2: Computational Modeling Techniques for this compound Research

Modeling Technique Application to this compound Predicted Outcome
Molecular Dynamics (MD) Simulation Simulating the interaction between Fe²⁺, malate, and water molecules at the atomic level. mdpi.comrsc.orgresearchgate.net Prediction of complex stability, coordination geometry, and interaction with biological membranes or transporter proteins. plos.org
Quantum Mechanics (QM) Methods Calculating the electronic structure and reactivity of the this compound complex. Understanding reaction mechanisms, such as oxidation from ferrous (Fe²⁺) to ferric (Fe³⁺) state.
Flux Balance Analysis (FBA) Modeling the metabolic network of a cell to predict how the addition of this compound impacts metabolic fluxes. biorxiv.org Estimation of how iron and malate are partitioned into various pathways (e.g., TCA cycle, iron storage).
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Simulating the absorption, distribution, metabolism, and excretion (ADME) of this compound in a whole organism. Prediction of bioavailability and optimal administration strategies.

| Machine Learning / AI | Analyzing large datasets from omics studies to identify patterns and build predictive models of cellular response to this compound. frontiersin.orgbiorxiv.org | Identification of novel biomarkers for iron status and prediction of individual responses to supplementation. |

Exploration of Novel Synthesis Routes for Enhanced Purity and Scalability

While conventional methods for synthesizing this compound exist, such as the reaction of ferrous salts with malic acid, future research should focus on developing novel synthesis routes that offer enhanced purity, better scalability, and improved sustainability. tandfonline.comnih.gov The goal is to create more efficient and environmentally friendly processes, a key trend in the manufacturing of active pharmaceutical ingredients (APIs). arborpharmchem.comresearchgate.nettianmingpharm.com

One of the most promising areas is biocatalysis , which uses enzymes or whole microorganisms to catalyze chemical reactions. scipublications.com This approach offers high selectivity under mild conditions, potentially reducing the formation of by-products and simplifying purification. arborpharmchem.comscipublications.com For instance, carboxylic acid reductases (CARs) are enzymes that can selectively reduce carboxylic acids, and their application could lead to innovative, controlled synthesis pathways for this compound and other metal carboxylates. researchgate.netsci-hub.se Other advanced methods like continuous flow chemistry, which allows for precise control over reaction conditions and rapid scaling, and solvent-free or green solvent synthesis could significantly reduce the environmental impact and cost of production. arborpharmchem.comresearchgate.net The optimization of crystallization conditions is also crucial to consistently produce specific hydrated forms, such as this compound trihydrate, which may have different stability and dissolution properties.

Table 3: Comparison of Synthesis Routes for this compound

Synthesis Route Description Potential Advantages Future Research Focus
Conventional Precipitation Reaction of an aqueous solution of a ferrous salt (e.g., ferrous sulfate) with malic acid or an alkali malate salt. tandfonline.comnih.gov Simple, well-established, and uses readily available precursors. Optimization of pH, temperature, and reactant ratios to control particle size and purity. tandfonline.com
Hydrothermal/Sol-Gel Synthesis Synthesis in an aqueous medium under elevated temperature and pressure (hydrothermal) or through the formation of a colloidal suspension (sol-gel). nih.govmdpi.com Good control over particle size, crystallinity, and morphology. Adapting methods typically used for iron oxides to the synthesis of organic iron salts. mdpi.com
Microwave-Assisted Synthesis Using microwave irradiation to rapidly heat the reaction mixture. arborpharmchem.com Drastically reduced reaction times, increased yield, and uniform heating. Developing specific protocols for this compound to optimize energy efficiency and product quality.
Biocatalytic Synthesis Employing enzymes (e.g., from engineered microorganisms) to catalyze the formation of the iron-malate complex. scipublications.comresearchgate.net High stereoselectivity, mild reaction conditions, environmentally friendly ("green chemistry"). scipublications.comacs.org Screening for or engineering enzymes that can efficiently chelate ferrous iron with malate.

| Continuous Flow Chemistry | Performing the synthesis reaction in a continuously flowing stream within microreactors or tube reactors. arborpharmchem.comresearchgate.net | Enhanced safety, superior process control, easy scalability, and higher consistency. | Designing and optimizing a continuous flow system for the precipitation and purification of this compound. |

Interdisciplinary Research on Iron-Malate Interactions across Diverse Scientific Fields

The full potential of this compound can only be realized through interdisciplinary research that bridges chemistry, biology, food science, and environmental science. The interaction between iron and malate is fundamental to processes occurring in soils, plants, and humans, making it a rich subject for collaborative investigation. scispace.comfrontiersin.org

In plant science and agriculture , research has shown that malate exudation by roots is a key strategy for plants to acquire iron from the soil, especially under nutrient-deficient conditions. frontiersin.orgnih.gov Future studies could investigate how applying this compound directly affects the plant's native iron uptake mechanisms and interacts with the soil microbiome. This requires collaboration between plant physiologists, soil chemists, and microbiologists.

In food science and nutrition , this compound is a candidate for food fortification to combat iron deficiency. frontiersin.org Interdisciplinary research is needed to understand how the iron-malate complex behaves in different food matrices (e.g., dairy, cereals) and during digestion. This involves food technologists studying stability and sensory properties, and nutritionists and biochemists investigating its bioavailability and interaction with other dietary components like phytates and polyphenols.

In environmental chemistry , iron-organic acid complexes, including iron-malate, play a role in the photochemical cycling of iron in atmospheric and aquatic systems. acs.orgdntb.gov.uaresearchgate.net Research combining analytical chemistry and environmental modeling can elucidate the stability and reactivity of this compound under different environmental conditions, contributing to our understanding of iron's biogeochemical cycle. dntb.gov.uaresearchgate.net The emerging field of metallomics , which studies the entirety of metal and metalloid species within a biological system, provides the perfect conceptual framework for these efforts, aiming to understand the transport, distribution, and function of metal-containing species like this compound in a holistic manner. rsc.orgsemanticscholar.orgplos.orgrsc.org

Table 4: Interdisciplinary Research Questions for this compound

Interdisciplinary Fields Key Research Question Potential Impact
Plant Science + Soil Chemistry How does the application of this compound to different soil types influence the plant's transcriptome related to nutrient uptake and stress responses? Development of more effective iron fertilizers for agriculture, particularly in calcareous soils. frontiersin.org
Food Technology + Human Nutrition What is the stability and bioavailability of this compound when incorporated into complex food matrices like plant-based milks or baked goods? Creation of highly effective fortified foods to combat iron-deficiency anemia on a global scale.
Biochemistry + Medicine How does the malate component of this compound influence mitochondrial function and cellular energy metabolism, beyond simply delivering iron? Uncovering secondary therapeutic benefits of this compound in conditions related to metabolic dysfunction.
Environmental Chemistry + Toxicology What is the fate and transport of this compound in aquatic ecosystems, and how does it influence the photochemical cycling of iron? acs.orgdntb.gov.ua Improved models of biogeochemical cycles and assessment of the environmental impact of agricultural and industrial iron use.

| Metallomics + Systems Biology | How is this compound trafficked, stored, and utilized within a cell, and how does it perturb the homeostasis of other essential metals like copper and zinc? plos.org | A complete map of iron's journey from a supplement to its final biological destination, enabling precision nutrition. |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.